molecular formula C7H7N3 B1625758 1-methyl-1H-imidazo[4,5-c]pyridine CAS No. 5028-32-0

1-methyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B1625758
CAS No.: 5028-32-0
M. Wt: 133.15 g/mol
InChI Key: WJEWGMQMZKWXFE-UHFFFAOYSA-N
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Description

1-methyl-1H-imidazo[4,5-c]pyridine is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-1H-imidazo[4,5-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-1H-imidazo[4,5-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-10-5-9-6-4-8-3-2-7(6)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEWGMQMZKWXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10486215
Record name 1-methyl-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5028-32-0
Record name 1-methyl-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 87673-88-9 Synonyms: 1-Methyl-spinaceamine; 1-Methyl-4,5,6,7-tetrahydro-3-deazapurine Molecular Formula: C7H11N3 Molecular Weight: 137.18 g/mol

Part 1: Executive Technical Summary

1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS 87673-88-9) is a bicyclic heterocyclic scaffold belonging to the spinaceamine family. Unlike the fully aromatic imidazo[4,5-c]pyridine, this compound features a saturated piperidine ring fused to an imidazole core. This structural distinction is critical in medicinal chemistry; the saturation imparts specific conformational flexibility and basicity (pKa ~9.5 for the secondary amine) that mimics the bioactive conformations of histamine and other biogenic amines.

This scaffold serves as a "privileged structure" in fragment-based drug discovery (FBDD), particularly for targets involving G-protein coupled receptors (GPCRs) such as histamine H3/H4 receptors and alpha-adrenergic receptors. Its rigidified ethylamine side chain (embedded within the piperidine ring) reduces the entropic penalty of binding compared to flexible histamine analogs.

Part 2: Physicochemical Profile & Identification

The following data aggregates experimental and predicted properties essential for analytical verification and formulation.

Table 1: Chemical Identity & Properties
PropertySpecificationTechnical Note
CAS Number 87673-88-9Distinct from the aromatic analog (CAS 273-21-2).
SMILES CN1C=NC2=C1CCNC2Defines the 1-methyl substitution on the imidazole ring.
IUPAC Name 1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridineOften referred to as a "spinaceamine derivative".
Appearance Off-white to pale yellow solidHygroscopic; tends to oil upon moisture exposure.
Solubility DMSO, Methanol, Water (pH < 7)High aqueous solubility as a hydrochloride salt.
pKa (Calc) ~9.5 (Piperidine NH), ~6.0 (Imidazole N)The secondary amine is the primary basic center.
LogP -0.5 (approx)Highly polar; typically requires reverse-phase chromatography.

Part 3: Synthetic Methodology & Optimization

The synthesis of CAS 87673-88-9 is most efficiently achieved via the Pictet-Spengler Cyclization , a robust method for constructing tetrahydroisoquinoline and tetrahydro-beta-carboline systems, adapted here for the imidazopyridine core.

Core Synthetic Route: The Modified Pictet-Spengler

This protocol utilizes 1-methylhistamine as the nucleophilic precursor. The reaction relies on the formation of an iminium ion intermediate with formaldehyde, followed by an intramolecular electrophilic attack at the C5 position of the imidazole ring.

Reagents & Conditions:
  • Precursor: 1-Methylhistamine dihydrochloride (CAS 6481-48-7).

  • Carbon Source: Formaldehyde (37% aq. solution) or Paraformaldehyde.

  • Catalyst/Solvent: 6M Hydrochloric Acid (HCl) or Phosphate Buffer (pH 6.0) for enzymatic-like biomimetic cyclization.

  • Temperature: Reflux (80–100°C).

Step-by-Step Protocol:
  • Dissolution: Dissolve 10.0 mmol of 1-methylhistamine dihydrochloride in 20 mL of 6M HCl.

  • Addition: Add 12.0 mmol (1.2 eq) of formaldehyde solution dropwise.

  • Cyclization: Heat the mixture to reflux for 4–6 hours. Monitor reaction progress via LC-MS (Target Mass: 138.1 [M+H]+).

    • Mechanistic Insight: The acidic environment catalyzes the formation of the Schiff base (iminium ion) and activates the imidazole C5 position for the ring closure.

  • Workup:

    • Cool reaction to room temperature.

    • Neutralize carefully with 5M NaOH to pH ~10.

    • Extract exhaustively with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).

  • Purification: The crude amine is often an oil. Convert to the dihydrochloride salt by treating the organic phase with HCl in dioxane, precipitating the stable solid salt.

Visualization: Synthesis & Mechanism

SynthesisWorkflow Start 1-Methylhistamine (Precursor) Step1 Iminium Ion Formation (+ HCHO / H+) Start->Step1 Condensation Step2 Electrophilic Cyclization (C5 Attack) Step1->Step2 Intramolecular Mannich-type Product 1-Methyl-4,5,6,7- tetrahydroimidazo[4,5-c]pyridine (CAS 87673-88-9) Step2->Product Deprotonation

Caption: Pictet-Spengler cyclization pathway converting 1-methylhistamine to the tetrahydroimidazopyridine core.

Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6]

The 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine scaffold is a versatile pharmacophore. Its value lies in its ability to present the imidazole ring in a fixed orientation relative to the basic nitrogen, reducing the conformational entropy cost of binding.

Bioisosterism & Target Engagement
  • Histamine H3/H4 Antagonists: The scaffold mimics the ethylamine side chain of histamine but locks it into a gauche-like conformation. The 1-methyl group eliminates tautomeric ambiguity on the imidazole ring, often improving selectivity for H3 receptors over H1/H2.

  • Alpha-Adrenergic Receptors: Spinaceamine derivatives have shown affinity for alpha-2 adrenergic receptors. The 1-methyl substitution modulates the lipophilicity and steric bulk, affecting the binding pocket fit.

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule acts as a high-quality "fragment" due to its:

  • Low Molecular Weight (137 Da): Leaves ample room for growing the molecule.

  • High Solubility: Facilitates high-concentration screening (NMR/SPR).

  • Vectors for Growth: The secondary amine (N5) is a prime handle for acylation, alkylation, or sulfonylation to access adjacent binding pockets.

Visualization: Pharmacophore Map

Pharmacophore Core Tetrahydroimidazo[4,5-c]pyridine Scaffold N5 Secondary Amine (N5) (Cationic Interaction) Core->N5 Provides Imid Imidazole Ring (Pi-Stacking / H-Bonding) Core->Imid Contains Me 1-Methyl Group (Hydrophobic Pocket / Selectivity) Core->Me Substituted at N1 Target1 Histamine H3 Receptor (Aspartate residue interaction) N5->Target1 Salt Bridge Imid->Target1 Pi-Interaction Target2 Alpha-2 Adrenergic Receptor Me->Target2 Steric Fit

Caption: Pharmacophoric features of the scaffold and their interactions with key biological targets.

Part 5: Analytical Characterization

Validating the synthesis of CAS 87673-88-9 requires differentiating it from its regioisomer (3-methyl) and the fully aromatic analog.

NMR Spectroscopy (Proton 1H)

Solvent: D2O or DMSO-d6

PositionChemical Shift (δ ppm)MultiplicityInterpretation
H-2 (Imidazole) 7.50 – 7.60Singlet (1H)Diagnostic aromatic proton; shift confirms imidazole integrity.
N-CH3 3.60 – 3.70Singlet (3H)Sharp singlet; confirms methylation. Position differentiates N1 vs N3 isomers (NOE required for absolute proof).
H-4 (CH2) 3.80 – 3.90Singlet/Broad (2H)Methylene adjacent to imidazole and N5.
H-6 (CH2) 3.00 – 3.10Triplet (2H)Methylene adjacent to N5.
H-7 (CH2) 2.60 – 2.70Triplet (2H)Methylene adjacent to bridgehead.

Note: In the aromatic analog, the signals at 2.6-3.9 ppm would be absent, replaced by aromatic signals at 7.0-8.5 ppm.

Part 6: Handling & Safety

Storage Protocols
  • Hygroscopicity: The free base is hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at -20°C.

  • Stability: Stable in solution for 24-48 hours at 4°C. Long-term storage in solution (DMSO) is not recommended due to potential oxidation of the secondary amine.

Safety Data (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis and handling.

References

  • Spinaceamine Synthesis: Vitali, T., et al. "Synthesis of spinaceamine and some of its derivatives." Il Farmaco; Edizione Scientifica, vol. 22, no. 10, 1967, pp. 821-845.

  • Pictet-Spengler Mechanism: Stöckigt, J., et al. "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Natural Product Reports, vol. 28, no. 1, 2011, pp. 200-225.

  • Histamine H3 Antagonists: Stark, H. "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents, vol. 13, no. 6, 2003, pp. 851-865.

  • Imidazopyridine Scaffold: Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. 2nd ed., Wiley-VCH, 2003. (General Reference for Imidazopyridine numbering and reactivity).

Technical Guide: 3-Deazapurine Analogs & Imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Target Architecture, Synthetic Pathways, and Therapeutic Mechanisms

Executive Summary

This technical guide analyzes the structural and functional divergence of imidazo[4,5-c]pyridines (3-deazapurines) from their parent purine scaffolds. By replacing the N3 nitrogen with a carbon atom, researchers eliminate a critical hydrogen bond acceptor and alter the electronic distribution of the heterocyclic core. This modification has bifurcated the scaffold's utility into two distinct high-value therapeutic classes: epigenetic modulators (specifically EZH2/SAH hydrolase inhibitors like 3-Deazaneplanocin A) and innate immune agonists (TLR7/8 modulators).

This document provides a causal analysis of Structure-Activity Relationships (SAR), robust synthetic protocols for ring construction, and detailed mechanistic pathways for biological activity.

Structural Significance & SAR

The transition from a purine to a 3-deazapurine (imidazo[4,5-c]pyridine) is not merely an atomic substitution; it is a fundamental shift in the pharmacophore's electrostatic potential.

The N3 C3 Shift

In natural purines, N3 acts as a significant hydrogen bond acceptor (


 for protonation). Substitution with Carbon (C3) results in:
  • Loss of H-Bond Acceptor: Prevents binding to residues that require N3 interaction (e.g., specific kinases), thereby improving selectivity.

  • Hydrophobicity Increase: The C3-H moiety increases lipophilicity (

    
    ), enhancing membrane permeability for intracellular targets like S-adenosylhomocysteine (SAH) hydrolase.
    
  • Metabolic Stability: The imidazo[4,5-c]pyridine core is resistant to xanthine oxidase-mediated degradation, prolonging plasma half-life compared to natural purines.

SAR Table: Functional Group Impact
PositionModificationEffect on Activity (TLR7/8 vs. Epigenetic)
N1 Benzyl/AlkylTLR7: Critical for hydrophobic pocket binding. N1-benzyl is optimal for TLR7 potency.[1] Epigenetic: Sugar/pseudosugar attachment site (e.g., cyclopentenyl in DZNep).
C2 n-Butyl/AlkylTLR7: C2-butyl extends into the hydrophobic groove; essential for agonism. Epigenetic: Usually H; substitution here often reduces substrate mimicry.
N3 Carbon (C3) Core Feature: Eliminates N3-glycosylation potential; alters tautomeric preferences.
C4 Amino (

)
Universal: Essential for H-bonding. Alkylation of

usually abrogates activity in both classes.
C6 Aryl/HTLR7: Direct aryl connection often kills activity;

-benzyl restores it.[1][2]

Synthetic Architectures

Constructing the imidazo[4,5-c]pyridine core requires navigating regioselectivity issues, particularly when differentiating between the N1 and N3 (or N1 and N5 in pyridine numbering) positions.

Primary Synthetic Route: The Orthoester Cyclization

The most robust industrial route proceeds via 3,4-diaminopyridine. This method avoids the unstable intermediates often found in pyrimidine-closure routes.

Mechanism:

  • Nitration: 4-aminopyridine

    
     4-amino-3-nitropyridine.
    
  • Reduction: Catalytic hydrogenation (

    
    ) yields 3,4-diaminopyridine.
    
  • Cyclization: Condensation with triethyl orthoformate or carboxylic acids closes the imidazole ring.

Visualization: Synthetic Pathway

Synthesis Start 4-Aminopyridine Inter1 4-Amino-3-nitropyridine Start->Inter1 HNO3/H2SO4 Nitration Inter2 3,4-Diaminopyridine Inter1->Inter2 H2, Pd/C Reduction Final Imidazo[4,5-c]pyridine Inter2->Final Cyclization (Reflux) Ortho Triethyl Orthoformate (or R-COOH) Ortho->Final + Reagent

Caption: Standard regioselective synthesis of the imidazo[4,5-c]pyridine core from 4-aminopyridine precursors.

Therapeutic Mechanisms

The biological utility of this scaffold is bifurcated into two major pathways.

Pathway A: Epigenetic Modulation (EZH2/SAH Axis)

Compound: 3-Deazaneplanocin A (DZNep). Mechanism: DZNep does not directly inhibit EZH2. It acts as a "Trojan Horse" substrate for S-adenosylhomocysteine (SAH) hydrolase .

  • DZNep inhibits SAH hydrolase (

    
    ).
    
  • Causality: Blockade of hydrolysis leads to intracellular accumulation of SAH.

  • Feedback Loop: High SAH levels product-inhibit methyltransferases, specifically EZH2 (part of PRC2 complex).

  • Result: Global reduction in H3K27me3 (repressive mark) and reactivation of silenced tumor suppressor genes.[3]

Pathway B: Innate Immunity (TLR7/8 Agonism)

Compound: 1-Benzyl-2-butyl-imidazo[4,5-c]pyridin-4-amine.[1][2][4] Mechanism:

  • Binds to the hydrophobic pocket of Toll-like Receptor 7 (endosomal).

  • Induces dimerization of the receptor.

  • Recruits MyD88

    
     IRAK4 
    
    
    
    IRF7.
  • Result: Induction of Type I Interferons (IFN-

    
    ).[2][4]
    
Visualization: DZNep Mechanism of Action

DZNep_Mechanism DZNep 3-Deazaneplanocin A (DZNep) SAHH SAH Hydrolase DZNep->SAHH Inhibits (Ki ~50pM) SAH S-Adenosylhomocysteine (SAH) DZNep->SAH Causes Accumulation Hcy Homocysteine + Adenosine SAHH->Hcy Normal Hydrolysis SAH->SAHH Substrate EZH2 EZH2 Methyltransferase (PRC2 Complex) SAH->EZH2 Product Inhibition H3K27 Histone H3K27 Trimethylation EZH2->H3K27 Catalyzes GeneExpr Tumor Suppressor Gene Expression H3K27->GeneExpr Represses

Caption: Indirect inhibition of EZH2 by DZNep via the SAH Hydrolase feedback loop.

Experimental Protocols

Protocol: Synthesis of 2-Butyl-imidazo[4,5-c]pyridine

Rationale: This protocol demonstrates the "Route A" cyclization using a carboxylic acid equivalent. It is preferred for its operational simplicity and high yield.

Reagents:

  • 3,4-Diaminopyridine (1.0 eq, 10 mmol)

  • Valeric acid (Pentanoic acid) (1.2 eq)

  • Polyphosphoric Acid (PPA) (Solvent/Catalyst)[5]

  • Ammonium Hydroxide (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, mix 3,4-diaminopyridine (1.09 g) with valeric acid (1.22 g).

  • Activation: Add PPA (10 g) to the mixture. PPA serves as both the dehydrating agent and the solvent.

  • Cyclization: Heat the mixture to 170°C for 4–6 hours. Note: Monitor by TLC (10% MeOH in DCM). The disappearance of the diamine spot indicates completion.

  • Quenching: Cool the reaction mixture to 80°C and pour slowly into crushed ice (50 g) with vigorous stirring. The mixture will be acidic.

  • Neutralization: Slowly add concentrated

    
     until pH reaches ~8–9. The product typically precipitates as a solid.
    
  • Extraction: If no precipitate forms, extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (

    
    , DCM:MeOH 95:5).
    

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of the broad

    
     signals (approx 5-6 ppm) and the appearance of the butyl chain signals (triplet at ~0.9 ppm, multiplet at ~1.3-1.7 ppm). The C2-H peak (if H-substituted) or alkyl attachment confirms ring closure.
    
Protocol: SAH Hydrolase Inhibition Assay

Rationale: To validate the biological activity of 3-deazapurine analogs (like DZNep), one must measure the inhibition of SAH hydrolysis. Since DZNep is a suicide inhibitor, kinetic parameters are crucial.

Assay Principle: Hydrolysis of SAH yields Adenosine and Homocysteine (Hcy).[6] Hcy contains a free thiol (-SH). This thiol reacts with Ellman’s Reagent (DTNB) to produce TNB (


 nm absorbance).

Workflow:

  • Enzyme Mix: Incubate Recombinant SAH Hydrolase (10 nM) in Phosphate Buffer (50 mM, pH 7.4, 1 mM EDTA).

  • Inhibitor: Add test compound (e.g., DZNep) at varying concentrations (0.1 nM – 100 nM). Incubate for 15 minutes at 37°C.

  • Substrate Initiation: Add S-Adenosylhomocysteine (SAH) (50

    
    ).
    
  • Detection: Add DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) (100

    
    ).
    
  • Readout: Monitor Absorbance at 412 nm kinetically for 20 minutes.

  • Calculation: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    or
    
    
    .

References

  • Tseng, C. K., et al. (1989).[7] "Synthesis of 3-deazaneplanocin A, a powerful inhibitor of S-adenosylhomocysteine hydrolase with potent and selective in vitro and in vivo antiviral activities."[7] Journal of Medicinal Chemistry.

  • Yoo, E., et al. (2013). "Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines." Organic & Biomolecular Chemistry.

  • Tan, J., et al. (2007). "Pharmacologic disruption of Polycomb-repressive complex 2-mediated gene silencing selectively induces apoptosis in cancer cells." Genes & Development.

  • Glazer, R. I., et al. (1986). "3-Deazaneplanocin: A new and potent inhibitor of S-adenosylhomocysteine hydrolase and its effects on human promyelocytic leukemia cell differentiation." Biochemical and Biophysical Research Communications.

  • Goker, H., et al. (2023).[8] "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Molecular Diversity.

Sources

Methodological & Application

Application Note: Synthesis of 1-Methyl-1H-imidazo[4,5-c]pyridine from 3,4-Diaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine starting from 3,4-diaminopyridine (3,4-DAP) . While the imidazo[4,5-c]pyridine scaffold is a critical pharmacophore in kinase inhibitors (e.g., PI3K, mTOR), its synthesis from the diamine precursor presents a classic regioselectivity challenge.

Direct alkylation of the parent heterocycle typically yields a mixture of


 and 

isomers due to annular tautomerism. This guide provides a robust, field-validated protocol for cyclization followed by alkylation , emphasizing the critical chromatographic separation and NOESY-based structural assignment required to isolate the bioactive 1-methyl isomer with high purity.

Strategic Analysis & Retosynthesis

The Regioselectivity Challenge

The synthesis involves two distinct phases:

  • Construction of the Imidazole Ring: Conversion of 3,4-DAP to the parent imidazo[4,5-c]pyridine.

  • N-Methylation: Introduction of the methyl group.

Critical Insight: The parent imidazo[4,5-c]pyridine exists in tautomeric equilibrium. Upon deprotonation, the resulting anion can be methylated at either the


 or 

position.
  • N1-Isomer (Target): Methyl group distal to the pyridine nitrogen (

    
    ).
    
  • N3-Isomer (Impurity): Methyl group proximal to the pyridine nitrogen (

    
    ).
    

While steric hindrance from the pyridine


-proton slightly disfavors 

attack, electronic factors often lead to a competitive mixture (typically ranging from 2:1 to 4:1 favoring

). Therefore, the protocol relies on a high-yield non-selective alkylation followed by efficient separation.
Reaction Pathway Diagram

The following flow illustrates the synthetic logic and the divergence point for regioisomers.

SynthesisPath DAP 3,4-Diaminopyridine (Starting Material) IM_PYR Imidazo[4,5-c]pyridine (Parent Heterocycle) DAP->IM_PYR Step 1: TEOF, pTsOH Reflux (Cyclization) ANION Delocalized Anion (Intermediate) IM_PYR->ANION NaH, DMF (Deprotonation) N1_ISO 1-Methyl-1H-imidazo[4,5-c]pyridine (TARGET) ANION->N1_ISO MeI (Major Path) N3_ISO 3-Methyl-3H-imidazo[4,5-c]pyridine (By-product) ANION->N3_ISO MeI (Minor Path)

Figure 1: Synthetic pathway showing the divergence at the alkylation step due to tautomerism.

Detailed Experimental Protocol

Safety & Handling (Crucial)
  • 3,4-Diaminopyridine (Amifampridine): A potent potassium channel blocker. Handle in a fume hood with strict PPE to avoid inhalation or skin contact.

  • Sodium Hydride (NaH): Pyrophoric. Use under inert atmosphere (

    
     or Ar).
    
  • Methyl Iodide (MeI): Neurotoxic alkylating agent. Use in a well-ventilated hood; quench waste with ammonium hydroxide or thiosulfate.

Step 1: Cyclization to Imidazo[4,5-c]pyridine

Objective: Form the imidazole ring using Triethyl Orthoformate (TEOF).

ReagentEquiv.[1][2][3]Role
3,4-Diaminopyridine 1.0Substrate
Triethyl Orthoformate (TEOF) 5.0 - 10.0Cyclizing Agent / Solvent
p-Toluenesulfonic acid (pTsOH) 0.05Catalyst

Procedure:

  • Charge a round-bottom flask with 3,4-diaminopyridine (10.0 mmol).

  • Add TEOF (10-15 mL). The diamine may not fully dissolve initially.

  • Add a catalytic amount of pTsOH (approx. 50-100 mg).

  • Fit the flask with a reflux condenser and heat to 140°C (reflux) under nitrogen.

  • Monitor by TLC (10% MeOH in DCM). Conversion is usually complete within 3–5 hours.

  • Workup: Cool the mixture to room temperature. The product may precipitate.

    • If precipitate forms: Filter and wash with cold diethyl ether.

    • If no precipitate: Concentrate the TEOF under reduced pressure. Triturate the residue with diethyl ether/hexanes to induce crystallization.

  • Yield Expectation: 85–95% as a tan/brown solid.

  • Checkpoint:

    
    H NMR (DMSO-
    
    
    
    ) should show the disappearance of broad
    
    
    signals and the appearance of the distinctive C2-H singlet (imidazole proton) around
    
    
    8.3–8.5 ppm.
Step 2: Regioselective Alkylation

Objective: Methylate the imidazole ring. Note that this step produces both N1 and N3 isomers.[4]

ReagentEquiv.[1][2][3]Role
Imidazo[4,5-c]pyridine 1.0Substrate
Sodium Hydride (60% in oil) 1.2Base
Methyl Iodide (MeI) 1.1Electrophile
DMF (Anhydrous) [0.2 M]Solvent

Procedure:

  • Dissolve the Imidazo[4,5-c]pyridine (from Step 1) in anhydrous DMF (0.2 M concentration) under nitrogen.

  • Cool the solution to 0°C in an ice bath.

  • Add NaH (60% dispersion) portion-wise. Caution: Gas evolution (

    
    ).
    
  • Stir at 0°C for 30 minutes to ensure complete deprotonation (formation of the anion).

  • Add Methyl Iodide dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup:

    • Quench carefully with saturated

      
       solution.
      
    • Extract exhaustively with EtOAc (or DCM/Isopropanol 3:1 if solubility is poor).

    • Wash organic layers with brine, dry over

      
      , and concentrate.
      
Step 3: Purification and Isolation

Objective: Separate the 1-Methyl (Target) from the 3-Methyl (Impurity).

Chromatography Strategy: The isomers have slightly different polarities. The 1-methyl isomer is typically less polar than the 3-methyl isomer on silica gel, but this can vary depending on the eluent system.

  • Stationary Phase: Silica Gel (Flash Chromatography).

  • Eluent: Gradient of MeOH in DCM (0%

    
     10%).
    
  • Protocol:

    • Load the crude residue onto a silica column.

    • Elute with 98:2 DCM:MeOH initially to remove non-polar impurities.

    • Increase polarity to 95:5 DCM:MeOH.

    • Fraction Collection: The 1-methyl isomer usually elutes first (higher

      
      ), followed by the 3-methyl isomer .
      
    • Note: If separation is poor, switch to Acetone/DCM or use Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Analytical Validation (Self-Validating System)

The most common failure mode in this synthesis is misidentifying the regioisomers. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm the structure.

Structural Assignment Logic
Feature1-Methyl Isomer (Target)3-Methyl Isomer (Impurity)
Structure Methyl is on N distal to Pyridine NMethyl is on N proximal to Pyridine N
Key NOE Signal Methyl group

H7
Methyl group

H4
Proton Environment H7 is adjacent to the bridgehead C7a.H4 is adjacent to the bridgehead C3a and Pyridine N5.
NOE Diagram

The following diagram visualizes the specific proton interactions required for confirmation.

NOE_Logic cluster_N1 Target: 1-Methyl Isomer cluster_N3 Impurity: 3-Methyl Isomer Me_N1 N-CH3 H7 H7 Proton (Pyridine Ring) Me_N1->H7 Strong Interaction Me_N3 N-CH3 H4 H4 Proton (Pyridine Ring) Me_N3->H4 Strong Interaction

Figure 2: NOESY correlations used to distinguish regioisomers. H4 is the singlet/doublet located between the pyridine nitrogen and the imidazole ring fusion.

Troubleshooting & Optimization

  • Low Yield in Step 1: Ensure reagents are dry. If TEOF fails, switch to refluxing in 98% Formic Acid (creates the formyl intermediate) followed by heating in PPA (Polyphosphoric acid) or neat heating to close the ring.

  • Poor Alkylation Selectivity:

    • Switch solvent to THF (less polar) to encourage tighter ion pairing, which may influence the ratio (though usually favors the thermodynamic product).

    • Use Cesium Carbonate (

      
      )  instead of NaH if functional group tolerance is an issue.
      
  • Inseparable Mixture:

    • Recrystallization: The 1-methyl isomer often crystallizes more readily from Ethyl Acetate/Hexanes than the 3-methyl isomer.

    • Form the HCl salt: Dissolve the mixture in EtOH and add HCl/Ether. The salts may have different solubility profiles.

References

  • Imidazo[4,5-c]pyridine Synthesis & Alkylation

    • Goker, H. et al. "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Journal of Heterocyclic Chemistry.
  • Regioselectivity in Benzimidazole-like Systems

    • Temple, C. et al. "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines."[5] Journal of Medicinal Chemistry, 1987.[5] (Foundational work on cyclization methods).

  • General Protocol for Heterocycle Methylation: Kazimierczuk, Z. et al. "Synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine." Journal of the Chemical Society, Perkin Transactions 1. (Classic reference for structural assignment). Note: Refer to standard organic chemistry databases (SciFinder/Reaxys) using CAS 2523-39-9 for the specific target.
  • Amifampridine (Starting Material)

    • ChemicalBook. "3,4-Diaminopyridine synthesis and properties."

Sources

regioselective methylation of imidazo[4,5-c]pyridine protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Regiocontrol in the Methylation of Imidazo[4,5-c]pyridines

Executive Summary & Challenge Definition

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and benzimidazoles in kinase inhibitors (e.g., JAK, PI3K) and anticancer agents.[1] However, its functionalization presents a critical synthetic challenge: Regioselective Methylation. [1]

The scaffold contains three nucleophilic nitrogen atoms:[1]

  • N1 and N3 (Imidazole Ring): Subject to tautomeric equilibrium (

    
    ), leading to difficult-to-separate regioisomeric mixtures upon alkylation.
    
  • N5 (Pyridine Ring): A competing nucleophile that can lead to quaternary pyridinium salts (N5-methylation), particularly under aggressive alkylating conditions.

This guide provides three field-proven protocols to navigate this selectivity, ranging from thermodynamic control to steric blocking strategies, ensuring high purity and structural certainty.

Mechanistic Drivers of Selectivity

To control the reaction, one must understand the electronic and steric landscape of the substrate.[1]

  • Steric Approach Control: The C4 position (adjacent to N3) is sterically crowded, especially if the pyridine ring bears a substituent. Consequently, N1-methylation is often kinetically favored in 4-substituted systems.[1]

  • Electronic Repulsion: The lone pair on the pyridine nitrogen (N5) withdraws electron density. However, in the absence of steric bulk, the N3-isomer is often the thermodynamic product due to dipole minimization and stabilization of the resulting aromatic system.[1]

  • The N5-Quaternization Trap: Using highly reactive electrophiles (e.g., MeI) in polar aprotic solvents without base control can lead to N5-methylation.[1]

Diagram 1: Methylation Pathways & Isomerism

G Start Imidazo[4,5-c]pyridine (Tautomeric Mix) Cond_Basic Condition A: Base (NaH/K2CO3) + MeI Start->Cond_Basic Cond_Oxide Condition B: N-Oxide Route Start->Cond_Oxide N1_Prod N1-Methyl Isomer (Often Kinetic) Cond_Basic->N1_Prod Steric Bulk at C4 N3_Prod N3-Methyl Isomer (Often Thermodynamic) Cond_Basic->N3_Prod Unsubstituted C4 N5_Prod N5-Pyridinium Salt (Undesired Side Product) Cond_Basic->N5_Prod Excess MeI / No Base Cond_Oxide->N1_Prod Enhanced Selectivity Cond_Oxide->N3_Prod Blocked N5 Sep Chromatographic Separation (Required for Cond A) N1_Prod->Sep N3_Prod->Sep

Figure 1: Reaction pathways showing the divergence between N1, N3, and N5 alkylation sites based on conditions.

Experimental Protocols

Protocol A: Thermodynamic Control (General Purpose)

Best for: Unsubstituted substrates or initial screening where a mixture is acceptable.

Rationale: Using a strong base (NaH) ensures full deprotonation of the imidazole ring, creating a potent anion that reacts rapidly. The solvent (DMF) promotes SN2 attack.

Materials:

  • Substrate: Imidazo[4,5-c]pyridine (1.0 eq)

  • Base: Sodium Hydride (60% in oil, 1.2 eq)

  • Electrophile: Methyl Iodide (MeI) (1.1 eq)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Workflow:

  • Deprotonation: To a flame-dried flask under N₂, dissolve the substrate in anhydrous DMF. Cool to 0°C.[1]

  • Base Addition: Add NaH portion-wise. Evolution of H₂ gas will be observed.[1] Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.

  • Alkylation: Cool back to 0°C. Add MeI dropwise via syringe. Critical: Rapid addition causes localized hot spots favoring N5-quaternization.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor via LCMS (Product M+14).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with brine (to remove DMF). Dry over Na₂SO₄.[1]

Expected Outcome: Typically a 60:40 to 70:30 mixture of N1:N3 isomers.[1]

Protocol B: The N-Oxide "Blocking" Strategy (High Regiocontrol)

Best for: Preventing N5-quaternization and altering N1/N3 electronics.

Rationale: Oxidizing the pyridine nitrogen (N5) to the N-oxide renders it non-nucleophilic. Furthermore, the N-oxide dipole alters the electron density of the imidazole ring, often enhancing selectivity for the N1 position depending on C4 substituents.[1]

Workflow:

  • Oxidation: Treat starting material with m-CPBA (1.2 eq) in DCM or MeCN to generate the N5-oxide.[1] Isolate via precipitation or column chromatography.[1]

  • Methylation: Subject the N-oxide to Protocol A (NaH/MeI). The N5 position is now blocked.[1]

  • Reduction: Dissolve the methylated N-oxide product in MeOH. Add Raney Nickel (cat.) or Fe/NH₄Cl and stir under H₂ atmosphere (or reflux) to deoxygenate the pyridine ring.

Protocol C: Retrosynthetic Methylation (De Novo Synthesis)

Best for: Cases where >95:5 purity is required and separation is difficult.

Rationale: Instead of methylating the final scaffold, synthesize the ring from a methylated precursor.[1] This guarantees regiochemistry.[1][2]

  • Start: 4-chloro-3-nitropyridine.

  • Substitution: React with Methylamine (MeNH₂) to install the N-methyl group at the 4-position before cyclization.[1]

  • Reduction: Reduce the nitro group to an amine (H₂/Pd-C).[1]

  • Cyclization: React the resulting diamine with triethyl orthoformate or an aldehyde.

    • Result: Exclusively 1-methylimidazo[4,5-c]pyridine .[1]

Self-Validating System: Isomer Differentiation (NOESY)

You cannot rely on retention time alone.[1] You must validate the regiochemistry using 2D NMR.[1]

The NOE Rule:

  • N1-Methyl Isomer: The methyl group (approx 3.8 ppm) will show a strong NOE correlation with the proton at C7 (and potentially C2). It is far from C4.

  • N3-Methyl Isomer: The methyl group will show a strong NOE correlation with the proton at C4 (and potentially C2).

Data Table: Diagnostic NMR Signals

FeatureN1-Methyl IsomerN3-Methyl Isomer
Methyl Shift (

)
~3.80 - 3.95 ppm~3.90 - 4.10 ppm (Often slightly downfield)
Key NOE Contact H-C7 (Pyridine ring)H-C4 (Pyridine ring)
C4-H Shift Normal aromatic rangeOften shifted due to proximity to N-Me
LCMS Behavior Often elutes 2nd (on C18)Often elutes 1st (on C18) - Verify experimentally

Troubleshooting & Optimization Matrix

Diagram 2: Decision Logic for Protocol Selection

D Start Substrate Analysis Q1 Is C4 Substituted? Start->Q1 Path_Direct Protocol A: Direct Methylation Q1->Path_Direct Yes (Steric bias helps N1) Path_DeNovo Protocol C: De Novo Synthesis Q1->Path_DeNovo No (Mixture likely) Check Check TLC/LCMS Path_Direct->Check Is Separation Possible? Path_Oxide Protocol B: N-Oxide Route Check->Path_Oxide No (N5 side reactions) Done Validate with NOESY Check->Done Yes

Figure 2: Decision matrix for selecting the optimal methylation strategy.

References

  • Vertex Pharmaceuticals. "Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors."[1] Arch.[1] Pharm. (2018).

  • Goker, H. et al. "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives."[1] Mol.[1][3] Divers. (2024).[3][4][5]

  • BenchChem Application Notes. "Common side reactions in the synthesis of imidazo[4,5-b]pyridines: Formation of multiple regioisomers upon N-alkylation."

  • Genentech. "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes."[1][6] J. Org.[1][6] Chem. (2024).[3][4][5] (Cited for analogous heterocyclic selectivity principles).[7][8]

  • RSC Advances. "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chem. Commun.[1][9] (2015).[9][10]

Sources

Application Notes & Protocols: One-Pot Cyclization Methods for the Synthesis of 1-Methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-methyl-1H-imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a purine isostere in numerous pharmacologically active agents. Its derivatives have shown potential as anticancer, antiviral, and anti-inflammatory agents.[1] Traditional multi-step syntheses of this core can be time-consuming and inefficient. This document provides detailed application notes and validated one-pot protocols for the efficient synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine and its derivatives, designed for researchers in synthetic chemistry and drug development. The protocols emphasize modern, efficient techniques such as microwave-assisted synthesis and Lewis acid catalysis, focusing on operational simplicity, yield optimization, and scalability.

Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Core

The imidazo[4,5-c]pyridine ring system, also known as 3-deazapurine, is of significant interest due to its structural analogy to endogenous purines. This similarity allows molecules incorporating this scaffold to interact with biological targets such as kinases, polymerases, and other purine-binding proteins. The addition of a methyl group at the N-1 position can significantly alter the compound's physicochemical properties, including solubility, metabolic stability, and target-binding affinity, making the synthesis of the 1-methyl derivative a key objective in many drug discovery programs.

One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer substantial advantages. They reduce solvent waste, save time and resources, and can often increase overall yield by minimizing material loss during purification steps. This guide focuses on robust one-pot methods starting from readily available precursors.

Synthetic Strategy Overview: Pathways to the Target Scaffold

The primary challenge in synthesizing 1-methyl-1H-imidazo[4,5-c]pyridine is constructing the imidazole ring onto the pyridine backbone and ensuring the regioselective installation of the N-1 methyl group. Three principal strategies are considered:

  • Strategy A (Post-Cyclization Methylation): Synthesis of the parent 1H-imidazo[4,5-c]pyridine core followed by N-methylation. This is a reliable, two-step approach but not a true one-pot method for the final target.

  • Strategy B (One-Pot Cyclization/Methylation): A sequential one-pot process where the imidazole ring is first formed, and then an alkylating agent is added to the same reaction vessel to achieve methylation.

  • Strategy C (Pre-Methylated Precursor): The use of an N-methylated diaminopyridine precursor, which directs the cyclization to the desired N-methylated product in a single cyclization step.[2]

This guide will provide detailed protocols for the most common and efficient cyclization reactions, which can be adapted for these strategies.

Method 1: Oxidative Cyclization of 3,4-Diaminopyridine with Aldehydes

This is a widely used and versatile method based on the Phillips-Ladenburg reaction, which involves the condensation of an o-diamine with an aldehyde, followed by an oxidative cyclization to form the imidazole ring.[3][4]

Underlying Principle & Mechanism

The reaction proceeds in two key stages within a single pot:

  • Schiff Base Formation: The more nucleophilic amino group of 3,4-diaminopyridine attacks the aldehyde carbonyl, followed by dehydration to form a Schiff base (imine) intermediate.

  • Oxidative Cyclization: The remaining amino group attacks the imine carbon, forming a dihydro-imidazo[4,5-c]pyridine intermediate. This intermediate is then oxidized to the aromatic final product. The oxidant can be atmospheric oxygen, a mild chemical oxidant, or facilitated by a catalyst.

Diagram 1: General Mechanism for Oxidative Cyclization

G cluster_start Reactants cluster_intermediate Intermediates cluster_end Product Start1 3,4-Diaminopyridine SchiffBase Schiff Base Intermediate Start1->SchiffBase Condensation (-H2O) Start2 Aldehyde (R-CHO) Start2->SchiffBase Dihydro Dihydro-imidazopyridine SchiffBase->Dihydro Intramolecular Cyclization Product 1H-Imidazo[4,5-c]pyridine Dihydro->Product Oxidation (-2H)

Caption: Mechanism of the Phillips-Ladenburg reaction.

Protocol 1: One-Pot Synthesis of 2-Aryl-1H-imidazo[4,5-c]pyridines

This protocol describes the synthesis of the core scaffold, which can then be methylated as described in Section 5.

Materials:

  • 3,4-Diaminopyridine (CAS 54-96-6)

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium Metabisulfite (Na₂S₂O₅)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Deionized Water

  • Ethyl Acetate (EtOAc)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for workup and filtration

Procedure:

  • Reactant Charging: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-diaminopyridine (1.00 g, 9.16 mmol, 1.0 eq).

  • Aldehyde Adduct: In a separate beaker, dissolve the desired benzaldehyde (e.g., 4-chlorobenzaldehyde, 1.29 g, 9.16 mmol, 1.0 eq) in DMSO (10 mL). Add sodium metabisulfite (0.96 g, 5.04 mmol, 0.55 eq). Stir for 10 minutes at room temperature. This in-situ formation of the aldehyde bisulfite adduct helps control the reaction rate and minimize side products.

  • Reaction Initiation: Add the aldehyde/bisulfite solution to the flask containing 3,4-diaminopyridine.

  • Cyclization: Heat the reaction mixture to 130-140 °C under a nitrogen atmosphere. The reaction is typically mediated by DMSO, which can facilitate the oxidative aromatization.[5] Monitor the reaction by TLC (e.g., 10% MeOH in DCM). The reaction is generally complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL). A precipitate will form.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 20 mL) and then with a small amount of cold ethyl acetate to remove residual DMSO.

  • Drying: Dry the product under vacuum to yield the 2-aryl-1H-imidazo[4,5-c]pyridine. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Method 2: Microwave-Assisted Cyclization with Carboxylic Acids

This method provides a rapid and efficient route to 2-substituted imidazo[4,5-c]pyridines, leveraging microwave energy to accelerate the reaction. Polyphosphoric acid (PPA) is commonly used as both a catalyst and a dehydrating agent.[1]

Underlying Principle & Causality

Microwave irradiation directly and efficiently heats the polar reaction mixture, leading to a dramatic reduction in reaction time compared to conventional heating.[6] The mechanism involves the formation of an amide intermediate between the diaminopyridine and the carboxylic acid, which then undergoes intramolecular cyclization and dehydration, driven by the high temperature and the action of PPA.

Diagram 2: Workflow for Microwave-Assisted Synthesis

G start Start prep Combine 3,4-Diaminopyridine, Carboxylic Acid, and PPA in Microwave Vial start->prep mw Microwave Irradiation (e.g., 150°C, 15-30 min) prep->mw cool Cool to Room Temperature mw->cool quench Carefully Quench with Ice-Water & Neutralize with aq. NaOH cool->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify end Obtain 2-Substituted 1H-Imidazo[4,5-c]pyridine purify->end

Caption: Step-by-step workflow for the microwave protocol.

Protocol 2: Microwave Synthesis of 2-Methyl-1H-imidazo[4,5-c]pyridine

Materials:

  • 3,4-Diaminopyridine (CAS 54-96-6)

  • Acetic Acid, glacial

  • Polyphosphoric Acid (PPA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

Instrumentation:

  • Microwave synthesizer (e.g., CEM Discover)

  • 10 mL microwave reaction vial with cap and stir bar

Procedure:

  • Reactant Charging: In a 10 mL microwave vial, place 3,4-diaminopyridine (218 mg, 2.0 mmol, 1.0 eq) and a magnetic stir bar.

  • Reagent Addition: Add glacial acetic acid (132 mg, 2.2 mmol, 1.1 eq) followed by polyphosphoric acid (~2 g). Caution: PPA is highly viscous and corrosive. Handle with care in a fume hood.

  • Microwave Reaction: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 150 °C for 20 minutes with stirring.

  • Workup - Quenching: After the reaction, allow the vial to cool to a safe temperature (<50 °C). Carefully and slowly pour the viscous contents into a beaker containing crushed ice (~50 g). This step is highly exothermic and should be performed cautiously behind a safety shield.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding 10 M NaOH or saturated NaHCO₃ solution until the pH is ~8-9. A precipitate of the crude product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 5-10% methanol in dichloromethane) to afford pure 2-methyl-1H-imidazo[4,5-c]pyridine.

Protocol 3: N-Methylation of the Imidazo[4,5-c]pyridine Core

This protocol is applicable to the products obtained from Method 1 or 2 to install the required N-1 methyl group. The alkylation of imidazo[4,5-c]pyridines can result in a mixture of regioisomers (N-1, N-3, and N-5).[7] However, methylation of the imidazole nitrogen (N-1 or N-3) is often favored under these conditions.

Materials:

  • 2-Substituted-1H-imidazo[4,5-c]pyridine (from previous step)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (MeI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated Ammonium Chloride (NH₄Cl) solution

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add the 2-substituted-1H-imidazo[4,5-c]pyridine (1.0 eq).

  • Deprotonation: Dissolve the starting material in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water. Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous as the sodium salt forms.

  • Alkylation: Cool the mixture back down to 0 °C and add methyl iodide (1.1 eq) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction & Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to separate the desired 1-methyl regioisomer from other isomers and impurities. The structural assignment must be confirmed by 2D NMR techniques like NOESY or HMBC.[7]

Data Summary & Comparison

The choice of method depends on the desired substituent at the C-2 position and the available equipment.

MethodStarting MaterialsC-2 SubstituentConditionsTypical YieldsKey AdvantagesKey Disadvantages
Protocol 1 3,4-Diaminopyridine, AldehydeAryl, HeteroarylConventional Heat (130°C), DMSO60-85%Wide aldehyde scope, simple setupLong reaction times, high temp
Protocol 2 3,4-Diaminopyridine, Carboxylic AcidAlkyl, ArylMicrowave (150°C), PPA70-90%Very fast, high yieldingRequires microwave synthesizer, harsh workup

Troubleshooting

  • Low Yield in Protocol 1: Ensure anhydrous conditions and an inert atmosphere. Air oxidation can be slow; bubbling dry air or O₂ through the reaction mixture can sometimes improve the rate of the final aromatization step.[8]

  • Difficult Workup in Protocol 2: The quenching of PPA is challenging. Ensure it is added very slowly to a large excess of ice with vigorous stirring to manage the exotherm.

  • Regioisomer Mixture in Protocol 3: N-alkylation selectivity is a known issue.[5] Lowering the reaction temperature or using different base/solvent combinations (e.g., K₂CO₃ in DMF) may alter the isomer ratio.[9] Chromatographic separation is almost always required.

Conclusion

The one-pot and sequential methods presented provide robust and efficient pathways for synthesizing the medicinally important 1-methyl-1H-imidazo[4,5-c]pyridine core. The microwave-assisted cyclization with carboxylic acids (Protocol 2) offers a superior option for speed and yield when the necessary equipment is available. The classic oxidative cyclization with aldehydes (Protocol 1) remains a versatile and accessible alternative. Subsequent N-methylation (Protocol 3) reliably yields the target compound, although careful purification and characterization are essential to isolate the correct regioisomer. These protocols serve as a strong foundation for researchers to build upon for library synthesis and lead optimization campaigns.

References

  • Reddy, T. R., et al. (2020). An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. New Journal of Chemistry. [Link]

  • Barluenga, J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

  • Lherbet, C., et al. (2012). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. Organic Letters. [Link]

  • Kumar, A., et al. (2016). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Göker, H., et al. (2020). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Morales, A., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc. [Link]

  • Göker, H., et al. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Vogel, P., et al. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. ARKIVOC. [Link]

  • Javahershenas, F., et al. (2025). Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[8][10]imidazo[1,2-a]pyrimidines via A3 coupling. Frontiers in Chemistry. [Link]

  • Göker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research. [Link]

  • ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis. ResearchGate. [Link]

  • Temple Jr, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. [Link]

  • Taylor, D., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances. [Link]

  • El-Sayed, N. N. E., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances. [Link]

  • Various Authors. (2021). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • Wang, X., et al. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Catalysts. [Link]

  • Li, J., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules. [Link]

  • Kazimierczuk, Z., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

  • Hranjec, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Google Patents. (2022). CN114315706A - Synthetic method of 3, 4-diaminopyridine.
  • ResearchGate. (n.d.). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ResearchGate. [Link]

Sources

Application Note: Cytotoxicity Profiling of Imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The imidazo[4,5-c]pyridine scaffold represents a privileged structure in medicinal chemistry due to its electronic and steric similarity to the purine ring system found in ATP. Unlike their more common isomers (imidazo[1,2-a]pyridine), the [4,5-c] variants possess a nitrogen placement that facilitates hydrogen bonding patterns critical for the ATP-binding pockets of kinases such as EGFR , Aurora Kinases , and CDKs [1].

However, the planar, aromatic nature of this scaffold often leads to low aqueous solubility and a tendency to aggregate in cell culture media. This application note provides a validated workflow to accurately assess the cytotoxic potency of these derivatives, specifically addressing the technical challenges of hydrophobicity and off-target metabolic interference.

Experimental Workflow Overview

The following diagram outlines the logical progression from compound handling to mechanistic validation.

ScreeningCascade Compound Imidazo[4,5-c]pyridine Library (Solid) Solubility Solubility Check (Nephelometry/Visual) Compound->Solubility DMSO Stock Solubility->Compound Fail (Precipitation) Primary Primary Screen (MTT Assay) Solubility->Primary Pass (>100 µM) Validation Hit Validation (IC50 Determination) Primary->Validation Viability < 50% Mechanism Mechanism of Action (Flow Cytometry/Western) Validation->Mechanism Select Lead

Figure 1: High-throughput screening cascade for hydrophobic small molecules.

Pre-Assay Preparation: Compound Management

Critical Step: Imidazo[4,5-c]pyridines are hydrophobic.[1] Improper solubilization leads to micro-precipitation in the well, causing false toxicity (physical cell stress) or false viability (scattering of light in optical assays).

Protocol: Stock Solution & Serial Dilution
  • Stock Preparation: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute. If particles persist, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solutions (2x): Prepare 2x concentrations in complete cell culture media immediately before use.

    • Note: The final DMSO concentration on cells must be ≤ 0.5% (v/v) . Higher levels induce differentiation or apoptosis in sensitive lines like HL-60 or MCF-7.

Solubility Validation Check: Before adding to cells, pipette 100 µL of the highest test concentration (e.g., 100 µM) into a clear 96-well plate containing media. Inspect under an inverted microscope (10x). If crystals are visible, the assay is invalid.

Primary Screen: MTT Metabolic Assay

The MTT assay is the gold standard for initial screening but requires modification for kinase inhibitors that may alter mitochondrial respiration without immediately killing the cell.

Reagents
  • Cell Lines: A549 (Lung), MCF-7 (Breast), HeLa (Cervical).

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

  • Solubilization Buffer: DMSO or SDS-DMF (for stubborn crystals).

Step-by-Step Protocol
  • Seeding: Seed cancer cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

    • Control: Leave Column 1 empty (Media Blank).

  • Treatment: Remove old media. Add 100 µL of fresh media containing the imidazo[4,5-c]pyridine derivatives (0.1 µM – 100 µM).

    • Vehicle Control: Media + 0.5% DMSO.

    • Positive Control: Doxorubicin (1 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

    • Why 72h? Kinase inhibitors often act as cytostatic agents (halting division) rather than cytotoxic agents (lysing cells). Shorter times (24h) may underestimate potency.

  • MTT Addition: Add 20 µL of MTT stock to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 150 µL DMSO . Shake plate on an orbital shaker for 15 mins.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis & Troubleshooting

Calculate % Viability:



ObservationPotential CauseSolution
High Background Compound precipitation or reduction of MTT by the compound itself.Use a "Compound Only" control well (no cells). Wash cells with PBS before adding MTT.
Low Signal Low metabolic activity (e.g., quiescent cells).Increase seeding density or switch to ATP-based luminescence assays (CellTiter-Glo).
Edge Effect Evaporation in outer wells.Fill outer wells with PBS; do not use for data.

Secondary Assay: Mechanism of Action (Flow Cytometry)

Once an IC50 is established (typically <10 µM for a hit), the mechanism of death must be validated. Imidazo[4,5-c]pyridines often arrest the cell cycle at G2/M or G0/G1 by inhibiting specific kinases [2].

Signaling Pathway Hypothesis

The following diagram illustrates the theoretical mechanism where the scaffold competes with ATP, blocking downstream survival signaling (e.g., PI3K/Akt or MAPK).

Mechanism Inhibitor Imidazo[4,5-c]pyridine ATP_Pocket ATP Binding Pocket (EGFR / Aurora-A) Inhibitor->ATP_Pocket Competitive Binding Phos_Block Block Phosphorylation ATP_Pocket->Phos_Block Inhibition Downstream Downstream Effectors (p-AKT / p-ERK) Phos_Block->Downstream Reduced Signal CellCycle Cell Cycle Arrest (G2/M Phase) Downstream->CellCycle Checkpoint Activation Apoptosis Apoptosis (Caspase 3/7 Activation) CellCycle->Apoptosis Unresolved Stress

Figure 2: Proposed pharmacodynamics of ATP-competitive kinase inhibition.

Protocol: Annexin V/PI Staining
  • Treatment: Treat cells (6-well plate) with the IC50 concentration for 24h.

  • Harvesting: Collect supernatant (floating dead cells) and trypsinize adherent cells. Combine.

  • Washing: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer at

    
     cells/mL.
    
  • Staining:

    • Add 5 µL Annexin V-FITC (binds exposed phosphatidylserine - early apoptosis).

    • Add 5 µL Propidium Iodide (PI) (stains DNA in leaky cells - necrosis/late apoptosis).

  • Analysis: Analyze via Flow Cytometer (e.g., BD FACSCanto).

    • Q1 (Annexin-/PI+): Necrosis (Potential toxicity issue).

    • Q3 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

Data Presentation Template

When reporting results, summarize the potency and selectivity in a structured format.

Table 1: Cytotoxicity Profile (IC50 in µM)

Compound IDA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)HEK-293 (Normal)Selectivity Index*
IP-001 4.2 ± 0.512.1 ± 1.23.8 ± 0.4>100>23.8
IP-002 0.8 ± 0.15.4 ± 0.81.2 ± 0.245.056.2
Doxorubicin 0.5 ± 0.050.8 ± 0.10.4 ± 0.12.14.2

*Selectivity Index (SI) = IC50 (Normal Cell) / IC50 (Cancer Cell). An SI > 10 indicates a promising therapeutic window.

References

  • Goel, R. et al. (2020). Imidazo[4,5-c]pyridines: A versatile scaffold in medicinal chemistry.[2][3][4] European Journal of Medicinal Chemistry.

  • Zhang, L. et al. (2018). Design and synthesis of imidazo[4,5-c]pyridine derivatives as potent EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Riss, T.L. et al. (2013). Cell Viability Assays: MTT Assay Protocol. NIH Assay Guidance Manual.

  • BenchChem. (2025).[5][6] Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.[6]

Sources

crystallization techniques for 1-methyl-1H-imidazo[4,5-c]pyridine salts

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of 1-Methyl-1H-imidazo[4,5-c]pyridine Salts

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Crystalline Salts in Pharmaceutical Development

1-Methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound belonging to the imidazopyridine family, a class of molecules that are isosteric to naturally occurring purines and represent privileged structures in medicinal chemistry.[1][2][3] The therapeutic potential of such scaffolds is vast, with derivatives showing promise as antiviral, anticancer, and inotropic agents.[4] For any active pharmaceutical ingredient (API) to be effective and safe, its solid-state properties must be meticulously controlled. Converting the parent molecule into a salt is a cornerstone of drug development, used to enhance critical attributes like solubility, dissolution rate, stability, and bioavailability.[5][6]

The formation of a high-quality, stable crystalline salt is not a trivial pursuit; it is a complex interplay of thermodynamics and kinetics. This guide provides an in-depth exploration of the principles and techniques for crystallizing salts of 1-methyl-1H-imidazo[4,5-c]pyridine, moving beyond simple procedural lists to explain the fundamental causality behind experimental choices. Our aim is to equip researchers, scientists, and drug development professionals with the authoritative knowledge to rationally design and execute successful crystallization protocols.

Pillar 1: The Causality of Experimental Choices — Beyond the Protocol

A successful crystallization is not accidental. It is the result of deliberate choices that manipulate the thermodynamics of the system to favor the formation of an ordered solid phase. For salts of 1-methyl-1H-imidazo[4,5-c]pyridine, two choices are paramount: the counter-ion and the solvent system.

The Decisive Influence of the Counter-Ion

The counter-ion is not a passive spectator; it is an active participant in the crystal lattice, fundamentally dictating the physicochemical properties of the resulting salt.[7] Its selection can dramatically alter solubility, stability, and even the propensity to form different crystalline forms (polymorphs).[6][8]

  • Mechanism of Influence : The counter-ion's size, charge density, and hydrogen bonding capabilities directly affect the lattice energy of the crystal.[7][9]

    • Small, Compact Ions : Counter-ions like chloride or tosylate often lead to high melting point crystalline salts with strong ion-pairing and hydrogen bonding, which can result in modest solubility improvements.[5]

    • Large, Bulky Ions : Larger counter-ions such as BPh₄⁻ or certain sulfonates can lead to looser packing arrangements due to steric hindrance, potentially lowering the lattice energy and, in some cases, improving solubility.[7] However, some bulky ions like BF₄⁻ and PF₆⁻ are notoriously disordered and can hinder the formation of high-quality crystals.[10][11]

    • Hydrogen Bonding : The ability of a counter-ion to participate in hydrogen bonding is a major factor. For a protonated 1-methyl-1H-imidazo[4,5-c]pyridine cation, an anion capable of accepting hydrogen bonds (e.g., from carboxylic acids or sulfonates) can help organize the molecules into a stable, ordered lattice.[10]

  • Practical Implications : The choice of the counter-ion is a critical first step. It influences not just the crystallization process but also the final drug product's performance. For instance, the hygroscopicity and chemical stability of the salt are profoundly affected by the counter-ion.[6]

Rational Solvent Selection: The Key to Supersaturation

The ideal crystallization solvent must satisfy a key requirement: the target compound should be highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[12][13] This differential solubility is the engine that drives crystallization.

  • "Like Dissolves Like" : The heterocyclic, moderately polar nature of 1-methyl-1H-imidazo[4,5-c]pyridine suggests that polar protic solvents (e.g., ethanol, methanol) or polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile) are good starting points for screening.[14]

  • Solvent Properties Matter :

    • Boiling Point : A solvent with a boiling point below 100°C is often preferred as it can be easily removed from the final crystals.[14] However, very volatile solvents like dichloromethane or acetone can evaporate too quickly, leading to poor quality crystals or powders.[10]

    • Hydrogen Bonding : Solvents that can engage in hydrogen bonding can either help or hinder crystallization. They might compete with the solute-solute interactions needed for crystal formation or, conversely, help to form a stable solvate.[10]

    • Viscosity : Highly viscous solutions can impede molecular diffusion, slowing down nucleation and crystal growth to an impractical degree.[15]

The selection process is empirical but can be guided by these principles. Small-scale solubility tests with a range of solvents are indispensable.

Pillar 2: Self-Validating Crystallization Protocols

The following protocols are designed to be systematic and adaptable. They incorporate checkpoints and rationale, allowing the researcher to make informed decisions.

Workflow for Crystallization of 1-Methyl-1H-imidazo[4,5-c]pyridine Salts

G cluster_prep Preparation cluster_method Method Selection cluster_execution Execution & Analysis cluster_troubleshoot Troubleshooting start Start: Crude Salt of 1-methyl-1H-imidazo[4,5-c]pyridine sol_screen Solvent Screening (Small Scale Tests) start->sol_screen choose_method Select Crystallization Method sol_screen->choose_method slow_evap Slow Evaporation choose_method->slow_evap Moderate Volatility Solvent vapor_diff Vapor Diffusion choose_method->vapor_diff Small Sample Size Volatile Solvents cooling Slow Cooling choose_method->cooling Temp-Dependent Solubility antisolvent Anti-Solvent Addition choose_method->antisolvent High Solubility System perform_cryst Perform Crystallization (Prepare Supersaturated Solution) slow_evap->perform_cryst vapor_diff->perform_cryst cooling->perform_cryst antisolvent->perform_cryst observe Observe for Crystal Growth (Days to Weeks) perform_cryst->observe harvest Harvest & Dry Crystals observe->harvest no_crystals No Crystals Formed? observe->no_crystals oil_out Oil Out? observe->oil_out analyze Analyze Crystals (XRD, DSC, Microscopy) harvest->analyze no_crystals->harvest No initiate Induce Nucleation (Scratch, Seed) no_crystals->initiate Yes oil_out->harvest No revisit Revisit Solvent/ Counter-ion Choice oil_out->revisit Yes initiate->observe revisit->sol_screen G cluster_outer Sealed Outer Vial cluster_inner Inner Vial anti_solvent Anti-Solvent (e.g., Diethyl Ether) solution Solution: Salt in 'Good' Solvent (e.g., Methanol) anti_solvent->solution Anti-Solvent Vapor solution->anti_solvent 'Good' Solvent Vapor vapor Vapor Diffusion

Caption: Setup for the vapor diffusion crystallization technique.

Protocol 3: Slow Cooling Crystallization

This technique is effective for compounds that exhibit a significant increase in solubility with temperature. [16]

  • Principle : The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. As the solution is slowly cooled, the solubility decreases, resulting in a supersaturated state from which crystals can form.

  • Methodology :

    • In a flask, add the salt and a small amount of the chosen solvent.

    • Heat the mixture with stirring until the solid completely dissolves. Add small, additional portions of the solvent if necessary to achieve full dissolution at the elevated temperature. [17] 3. Once a clear, saturated solution is obtained, cover the flask and allow it to cool slowly to room temperature. Insulating the flask (e.g., with glass wool or by placing it in a warm water bath that cools overnight) promotes the formation of larger, higher-quality crystals.

    • After the solution has reached room temperature, it can be moved to a refrigerator or ice bath to maximize the yield of crystals. [17]

Protocol 4: Anti-Solvent Addition

This method is useful when the compound is too soluble in all suitable solvents for cooling crystallization to be effective. [13][18]

  • Principle : The compound is dissolved in a "good" solvent to form a concentrated solution. An "anti-solvent" is then slowly added, causing the solubility of the compound in the mixed solvent system to decrease, leading to crystallization.

  • Methodology :

    • Dissolve the salt in a minimal amount of a "good" solvent.

    • Slowly, often dropwise, add the anti-solvent to the stirred solution.

    • Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). The point of turbidity indicates the onset of nucleation.

    • Add a drop or two of the "good" solvent back into the solution to redissolve the fine precipitate, then cover the container and allow it to stand undisturbed. Crystals should form as the system slowly re-equilibrates.

Pillar 3: Data Presentation and Troubleshooting

Table 1: Common Solvents for Crystallization Screening
SolventBoiling Point (°C) [14]PolarityPotential Role for Imidazopyridine Salts
Water100Very High (Protic)Good solvent for highly polar salts; can form hydrates.
Methanol65High (Protic)Good "good" solvent; can H-bond. [14]
Ethanol78High (Protic)Excellent general-purpose solvent for moderately polar compounds. [14]
Acetonitrile82Medium (Aprotic)Good for vapor diffusion or as the primary solvent.
Acetone56Medium (Aprotic)Can be a good solvent, but high volatility may require controlled evaporation. [14]
Ethyl Acetate77Medium (Aprotic)Good general-purpose solvent; less polar than alcohols. [14]
Dichloromethane40LowOften used as a "good" solvent in layering/diffusion with a non-polar anti-solvent.
Toluene111Very LowCan be used as an anti-solvent or to fill lattice voids. [10]
Hexane / Heptane69 / 98Non-polarAlmost always used as an anti-solvent. [14]
Troubleshooting Common Crystallization Issues
  • Problem: No crystals form after an extended period.

    • Cause : The solution may not be sufficiently supersaturated, or the kinetic barrier to nucleation is too high.

    • Solution :

      • Induce Nucleation : Try scratching the inside surface of the glass with a stirring rod. [19]The micro-scratches provide nucleation sites.

      • Add a Seed Crystal : If available, add a tiny crystal from a previous batch to the solution to initiate growth. [16][19] 3. Increase Concentration : Allow more solvent to evaporate or reduce the temperature further. [19]

  • Problem: The compound "oils out," forming a liquid instead of a solid.

    • Cause : The solution is too concentrated, or the temperature is above the melting point of the solute when it comes out of solution. This can also happen if the compound is impure.

    • Solution :

      • Re-heat the solution to dissolve the oil.

      • Add a small amount of additional solvent to lower the concentration.

      • Allow the solution to cool more slowly.

      • Consider a different solvent system where the compound is less soluble. [10]

  • Problem: A fine powder or many small crystals precipitate rapidly.

    • Cause : Nucleation occurred too quickly due to excessively high supersaturation or rapid cooling/evaporation.

    • Solution : Repeat the experiment with a more dilute solution, a slower rate of cooling, or a slower rate of anti-solvent addition/evaporation. The goal is to remain in the metastable zone of the solubility curve for longer, favoring crystal growth over nucleation.

References

  • Oreate AI Blog. (2026, January 15). Understanding Counter Ions: The Unsung Heroes of Ionic Compounds.
  • Al-Achi, A., et al. (2012, January 15). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed.
  • Vapourtec. (2024, May 9).
  • Spingler, B., et al.
  • Nagy, Z. M., et al. (2021, February 24). Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs. MDPI.
  • Tishmack, P. A., et al. (2010, September 15). Impact of counterion on the chemical stability of crystalline salts of procaine. PubMed.
  • Di Mola, A., et al. (2024, June 5).
  • Quora. (2017, July 6). How does the size of the counterion affect the solubility of a salt?.
  • University of Canterbury. (2006, January 8).
  • Metherall, J. P., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • Chemistry LibreTexts. (2022, April 7). 3.
  • O'Mahony, M., et al. (2014). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E.
  • University of York. Solvent Choice. Chemistry Teaching Labs.
  • University of Barcelona.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Tomasik, P., & Woszczyk, A. (2017, March 4).
  • PubChem. 1-methyl-1h-imidazo[4,5-c]pyridine.
  • Nagaraju, C., et al. (2014, May 26). Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. International Journal of Innovative Research in Science, Engineering and Technology.
  • Benchchem.
  • Dolle, R. E., et al. (2014, July 21). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
  • Sebbar, N., et al. (2022, February 20). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy.
  • FULIR.
  • PubChem. 1H-Imidazo(4,5-c)pyridine.
  • Tomasik, P., & Woszczyk, A. (2017, March 4).

Sources

Application Notes and Protocols for 1-methyl-1H-imidazo[4,5-c]pyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the use of 1-methyl-1H-imidazo[4,5-c]pyridine as a versatile ligand in coordination chemistry. The structural resemblance of the imidazo[4,5-c]pyridine scaffold to naturally occurring purines has spurred significant interest in its therapeutic potential, making its metal complexes valuable targets for drug discovery and catalysis.[1] This guide offers detailed protocols for the synthesis of the ligand and its metal complexes, discusses its coordination behavior, and explores potential applications, particularly in medicinal chemistry and catalysis. While direct literature on the coordination chemistry of 1-methyl-1H-imidazo[4,5-c]pyridine is emerging, this guide extrapolates from the well-established chemistry of related imidazopyridine isomers and N-heterocyclic ligands to provide a robust starting point for researchers.

Introduction: The Promise of 1-methyl-1H-imidazo[4,5-c]pyridine as a Ligand

The 1-methyl-1H-imidazo[4,5-c]pyridine ligand is a fascinating N-heterocyclic compound that belongs to the broader class of imidazopyridines. These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[2] The fusion of an imidazole and a pyridine ring creates a unique electronic and steric profile, making it an excellent candidate for chelation with various transition metals.

The nitrogen atoms in both the pyridine and imidazole rings can act as Lewis bases, donating their lone pairs of electrons to form coordinate bonds with metal ions. The specific isomer, 1-methyl-1H-imidazo[4,5-c]pyridine, offers a methylated imidazole nitrogen, which can influence its electronic properties and steric hindrance around the coordination sites. This modification can be strategically employed to fine-tune the stability, reactivity, and biological activity of the resulting metal complexes.

The potential applications of metal complexes derived from imidazo[4,5-c]pyridine and its derivatives are vast, ranging from anticancer and antiviral agents to catalysts in organic synthesis.[3][4][5] The ability of the ligand to mimic purine structures can be exploited in the design of enzyme inhibitors, where the coordinated metal ion can play a crucial role in binding and catalysis.[3]

Synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine

The synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine can be achieved through the cyclization of a suitably substituted diaminopyridine. While a direct protocol for this specific N-methylated isomer is not extensively documented, a reliable synthesis can be adapted from established procedures for similar imidazo[4,5-c]pyridines.[6] The following protocol is a proposed synthetic route.

Proposed Synthetic Pathway

The synthesis involves a two-step process starting from 3,4-diaminopyridine: N-methylation followed by cyclization with a suitable C1 source, such as triethyl orthoformate.

Synthesis_Pathway 3,4-Diaminopyridine 3,4-Diaminopyridine N-methyl-pyridine-3,4-diamine N-methyl-pyridine-3,4-diamine 3,4-Diaminopyridine->N-methyl-pyridine-3,4-diamine Methylating Agent (e.g., MeI, DMS) 1-methyl-1H-imidazo[4,5-c]pyridine 1-methyl-1H-imidazo[4,5-c]pyridine N-methyl-pyridine-3,4-diamine->1-methyl-1H-imidazo[4,5-c]pyridine Triethyl orthoformate Acid catalyst, Heat Coordination_Modes cluster_0 Monodentate Coordination cluster_1 Bridging Coordination Ligand_M 1-methyl-1H-imidazo[4,5-c]pyridine Metal_M M Ligand_M->Metal_M via N5 (Pyridine) Ligand_B 1-methyl-1H-imidazo[4,5-c]pyridine Metal2_B M2 Ligand_B->Metal2_B via N5 (Pyridine) Metal1_B M1 Metal1_B->Ligand_B via N3 (Imidazole)

Sources

Troubleshooting & Optimization

Technical Guide: Separation & Identification of 1-Methyl and 3-Methyl Imidazo[4,5-c]pyridine

[1][2][3][4]

Case ID: REGIO-ISO-45C Assigned Specialist: Senior Application Scientist, Purification Core Status: Active Last Updated: February 15, 2026[1][2][3][4]

Executive Summary

The methylation of imidazo[4,5-c]pyridine typically yields a mixture of 1-methyl (N1) and 3-methyl (N3) regioisomers.[1][2][3][4] These isomers possess identical molecular weights and very similar polarities, making standard silica chromatography challenging.[1][2][3][4] Successful separation requires exploiting subtle differences in basicity (pKa) and dipole moments , while identification relies heavily on NOE (Nuclear Overhauser Effect) NMR spectroscopy due to the distinct spatial environment of the methyl groups.[1][2][3]

Diagnostic Module: Identification (Which isomer is which?)

User Question: "I have two spots on TLC/peaks on HPLC. How do I definitively assign the 1-methyl and 3-methyl structures without X-ray crystallography?"

Technical Response: Do not rely solely on chemical shift prediction software, as the shielding effects in fused aromatic systems are complex. The definitive method is 1D NOE or 2D NOESY/ROESY NMR.[1][2][3][4]

The Structural Logic

In the imidazo[4,5-c]pyridine scaffold:

  • N3 is spatially adjacent to the pyridine proton at position C4 .[1][2][3][4]

  • N1 is spatially adjacent to the pyridine proton at position C7 .[1][2][3][4]

The NMR Protocol[3][4]
  • Acquire a 1H NMR spectrum in DMSO-d6 or CDCl3.

  • Identify the Methyl Singlet: Usually found between 3.8 – 4.2 ppm.[1][2][3][4]

  • Identify the Aromatic Protons:

    • H4: Typically a singlet (or doublet with small coupling) around 8.5–9.0 ppm.[1][2][3][4] It is deshielded by the adjacent pyridine nitrogen (N5) and imidazole nitrogen.[1][2][3][4]

    • H7: Typically a doublet (part of the pyridine AB system) around 7.5–8.0 ppm.[1][2][3][4]

  • Run NOE: Irradiate the methyl singlet.

IsomerObservation (NOE Enhancement)Structural Reason
3-Methyl Strong enhancement of H4 (Singlet)The N3-Me group is in the "bay" region near H4.
1-Methyl Enhancement of H7 (Doublet)The N1-Me group is on the distal side, near H7.[1][2][3][4]
Visualization: NMR Decision Logic

NMR_IdentificationStartPurified Isomer / MixtureStep11H NMR & NOESY ExperimentStart->Step1DecisionIrradiate N-Methyl Signal (~4.0 ppm)Observe EnhancementStep1->DecisionResultAEnhancement of H4 (Singlet, ~9.0 ppm)Decision->ResultANOE to SingletResultBEnhancement of H7 (Doublet, ~7.8 ppm)Decision->ResultBNOE to DoubletConclusionAIdentity: 3-Methyl Isomer(Proximal to Pyridine N)ResultA->ConclusionAConclusionBIdentity: 1-Methyl Isomer(Distal to Pyridine N)ResultB->ConclusionB

Figure 1: NMR logic flow for distinguishing regioisomers based on spatial proximity (NOE).

Separation Module: Troubleshooting & Protocols

Scenario A: Flash Chromatography (Normal Phase)

Issue: "The spots are overlapping on TLC (DCM/MeOH). I see tailing and poor resolution."

Root Cause: Imidazo[4,5-c]pyridines are basic heterocyclic amines.[1][2][3][4] They interact strongly with the acidic silanols on silica gel, causing peak broadening (tailing) which merges the close-eluting isomers.[1][2][3][4]

Protocol: The "Basic Modifier" Method

  • Stationary Phase: Standard Silica Gel (40–63 µm).[1][2][3][4]

  • Mobile Phase A: Dichloromethane (DCM).[1][2][3][4]

  • Mobile Phase B: 10% Methanol in DCM containing 1% NH₄OH (Ammonium Hydroxide) or 1% Triethylamine (TEA) .[1][2][3][4]

    • Why? The base competes for the acidic silanol sites, sharpening the peaks.[1][4]

  • Gradient: 0% to 100% B over 20-30 CV (Column Volumes).

  • Elution Order: typically, the 1-methyl isomer elutes slightly later than the 3-methyl isomer due to subtle polarity differences, though this can invert depending on substituents at C2.[1][2][3][4]

Scenario B: Preparative HPLC (Reverse Phase)

Issue: "Flash failed. I need high purity (>99%) for biological testing."

Root Cause: The hydrophobic difference between the isomers is negligible on C18 at neutral pH.[2][3][4]

Solution: Exploit the pKa difference . The basicity of the pyridine nitrogen and the imidazole ring is influenced by the position of the methyl group.[1][3][4] N3-methyl isomers often exhibit different basicity profiles than N1-methyl isomers due to electronic effects and steric hindrance near the pyridine nitrogen.[1][2][3][4]

Protocol: pH Switching

  • Low pH Method (Formic Acid/TFA):

    • Buffer: Water + 0.1% Formic Acid (pH ~2.7).[2][3][4]

    • Effect: Both isomers are fully protonated.[1][2][3][4] Separation relies on the hydrophobicity of the cation.[2][3][4]

  • High pH Method (Bicarbonate/Ammonium Hydroxide):

    • Buffer: 10mM Ammonium Bicarbonate (pH 10).[2][3][4]

    • Effect: The molecules are in their neutral (free base) state.[1][2][3][4]

    • Recommendation:High pH is usually superior for these isomers on hybrid silica (e.g., XBridge C18, Gemini NX) because the neutral forms have better interaction with the stationary phase and often show greater selectivity differences than the protonated cations.[1][4]

Scenario C: Large Scale (>50g)

Issue: "Chromatography is too expensive for this scale."

Protocol: Selective Salt Crystallization Regioisomers often possess significantly different lattice energies when converted to salts.[1][2][3][4]

  • Dissolve the mixture in minimal hot ethanol or isopropanol.

  • Add 1.0 equivalent of HCl (in dioxane or ether) or Nitric Acid .[1][2][3][4]

  • Cool slowly. The 3-methyl isomer hydrochloride often crystallizes differently than the 1-methyl salt due to the symmetry and packing ability of the "bay" region.[2][3][4]

  • Filter the precipitate (enriched in one isomer) and concentrate the mother liquor (enriched in the other).[1][2][3][4]

Workflow Visualization

Separation_WorkflowInputCrude Methylation Mixture(1-Me / 3-Me)CheckScaleScale of Reaction?Input->CheckScaleSmallScale< 100 mgCheckScale->SmallScaleMedScale100 mg - 10 gCheckScale->MedScaleLargeScale> 10 gCheckScale->LargeScalePrepHPLCPrep-HPLC (C18)High pH (pH 10)SmallScale->PrepHPLCFlashFlash ChromatographyDCM/MeOH + 1% NH4OHMedScale->FlashSaltFormSalt Formation(HCl or Nitrate)LargeScale->SaltFormFailSwitch to Prep-HPLCFlash->FailPoor ResolutionCrystFractional Crystallization(EtOH/IPA)SaltForm->CrystFail->PrepHPLC

Figure 2: Decision matrix for selecting the optimal purification method based on scale.

Frequently Asked Questions (FAQ)

Q: Why is the 3-methyl isomer often the major product? A: In the parent imidazo[4,5-c]pyridine, the N3 position is often sterically less hindered or electronically favored depending on the tautomeric equilibrium in the reaction solvent.[2][3][4] However, this is highly dependent on the base used (NaH vs. K2CO3) and the solvent polarity.[4]

Q: Can I use UV-Vis to distinguish them? A: Generally, no.[1][2][3][4] The chromophores are nearly identical.[1][2][3][4] Both have absorption maxima around 260-280 nm.[2][3][4] You must use NMR for structural assignment.[2][3][4]

Q: My product is stuck on the column. What happened? A: You likely used neutral silica with a mobile phase lacking a basic modifier.[1][2][3][4] The pyridine nitrogen has protonated on the acidic silica.[1][2][4] Flush the column with DCM:MeOH:TEA (90:10:1) to recover your material.[1][2][3][4]

References

  • Regioselectivity in Imidazopyridine Alkylation

    • Pokharna, C. P., et al. "Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation."[1][2][3][4] Molecules, 2002.[1][2][3][4]

    • (General Journal Link for verification of chemical principles).[1][2][3][4]

  • Basicity and Proton Affinity

    • Study on the proton affinity of imidazo[4,5-b]pyridine derivatives (Analogous system showing pKa differences between regioisomers).
    • [1][2][3][4]

  • Chemical Structure Data

    • PubChem Compound Summary for 1H-Imidazo[4,5-c]pyridine.
    • [1][2][3][4]

  • NMR NOE Techniques

    • Kay, L. E., et al. "An NMR Experiment for Measuring Methyl-Methyl NOEs."[1][2][3][4] Journal of the American Chemical Society.[1][2][3][4]

    • [1][2][3][4]

overcoming solubility issues of imidazopyridines in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Troubleshooting Center

Welcome, Researcher. You are likely here because your imidazopyridine-based lead compound—despite showing promise in silico—is failing in wet-lab aqueous buffers. It’s either crashing out of solution immediately upon dilution, showing erratic IC50 data, or adhering to your plasticware.

This is a known liability of the imidazo[1,2-a]pyridine scaffold. While the fused bicyclic system offers excellent opportunities for pi-stacking interactions with target proteins (often kinases or GABA receptors), its planarity and lipophilicity create a "brick dust" crystal lattice that resists aqueous solvation.

This guide is not a generic FAQ. It is a technical intervention designed to stabilize your compound in physiological buffers (pH 7.4) without compromising biological integrity.

Module 1: The "Crash Out" Phenomenon

Q: Why does my compound precipitate immediately when I add buffer to my DMSO stock?

The Mechanism: This is a classic Kinetic Solubility Failure .

  • The Brick Dust Effect: Imidazopyridines are flat, aromatic systems. They pack tightly in a crystal lattice (high lattice energy).

  • The Exothermic Trap: Diluting DMSO with water is exothermic. This localized heat momentarily increases solubility, but as the solution equilibrates, the system enters a supersaturated state .

  • The pKa Mismatch: The core imidazo[1,2-a]pyridine nitrogen (N4) is weakly basic (pKa ~4.4 – 5.6) [1]. In a standard assay buffer (pH 7.4), the molecule is neutral . Without ionization to provide repulsive forces, the hydrophobic effect drives the neutral molecules to aggregate and crystallize.

Visualizing the Problem:

Solubility_Physics DMSO_Stock DMSO Stock (Solvated) Dilution Rapid Buffer Addition (Water enters) DMSO_Stock->Dilution Supersaturation Supersaturation (Metastable Zone) Dilution->Supersaturation Hydrophobic Shock Precipitation Precipitation (Crystal Lattice Formation) Supersaturation->Precipitation High Lattice Energy (Brick Dust) Stable_Soln Stable Solution (Kinetic Stability) Supersaturation->Stable_Soln Slow Addition / Cosolvents

Figure 1: The thermodynamic trap of rapid aqueous dilution. Rapid mixing pushes the system into an unstable supersaturated state, leading to immediate crashing out.

Module 2: Protocol Optimization (The Fix)

Q: How do I stop the precipitation during serial dilutions?

The Solution: The "Shifted Dilution" Method Do not pipette your 10 mM DMSO stock directly into 100% aqueous buffer. The polarity jump is too aggressive. You must use an intermediate solvent step to "walk" the compound down the polarity ladder.

Protocol: 3-Step Shifted Dilution

StepActionSolvent CompositionPurpose
1 Prepare Stock 100% DMSO (Anhydrous)Maximum solubility.
2 Intermediate 50% DMSO / 50% Buffer Creates a "solvation bridge." Reduces the hydrophobic shock.
3 Final Assay 1-2% DMSO in Buffer Final dilution into the assay well.

Critical Technical Note: During Step 2, add the buffer to the DMSO slowly with vortexing, not the DMSO to the buffer. This prevents local regions of high water concentration that trigger nucleation [2].

Shifted_Dilution cluster_0 Standard (Risky) cluster_1 Shifted Dilution (Recommended) Direct 10mM DMSO Stock Buffer 100% Buffer Direct->Buffer Direct Spike Crash PRECIPITATION Buffer->Crash Stock 10mM DMSO Stock Inter Intermediate Plate (50% DMSO / 50% Buffer) Stock->Inter 1:1 Mix Final Assay Plate (1% DMSO in Buffer) Inter->Final Final Dilution

Figure 2: Comparison of direct spiking vs. shifted dilution. The intermediate step prevents the compound from hitting the "solubility cliff."

Module 3: Advanced Solubilization Strategies

Q: My compound still crashes at 10 µM. What additives can I use?

Option A: The "Trojan Horse" (Cyclodextrins) If you cannot change the pH (e.g., cell-based assays requiring pH 7.4), you must encapsulate the hydrophobic imidazopyridine core.

  • Recommendation: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]

  • Why: The imidazopyridine core fits well into the beta-cyclodextrin cavity. The hydroxypropyl groups on the outside ensure water solubility.

  • Protocol: Prepare your buffer with 5-10% HP-β-CD . Dissolve your compound in DMSO, then dilute into this CD-rich buffer. The CD captures the molecule before it can self-aggregate [3].

Option B: Salt Formation (For Stock Stability) If your compound is unstable in DMSO or crashes over time:

  • Screening: Attempt to form a Mesylate or Tosylate salt.

  • Reasoning: HCl salts of weak bases like imidazopyridines can be hygroscopic and may dissociate too easily. Sulfonic acid salts (Mesylate) often provide better crystal packing and higher dissolution rates [4].

Solubilizer Compatibility Table

AdditiveRecommended Conc.MechanismWarning
HP-β-CD 5% - 20% (w/v)Encapsulation (Inclusion complex)Can strip cholesterol from cell membranes in high conc.
Tween-80 0.01% - 0.1%Micelle formationHigh CMC; can interfere with fluorescence assays.
PEG-400 10% - 30%Cosolvent (Polarity adjustment)High viscosity; may affect pipetting accuracy.
Module 4: Differentiating Artifacts from Activity

Q: Is my IC50 real, or is the compound just precipitating on the enzyme?

The Diagnostic: Imidazopyridines are notorious for promiscuous inhibition due to aggregation. If your compound forms colloidal aggregates, it will sequester the enzyme, giving a false positive (a very good, but fake, IC50).

The Verification Workflow:

  • Nephelometry: Measure light scattering at the assay concentration. If scattering increases with concentration, you have precipitation [5].

  • Detergent Sensitivity: Add 0.01% Triton X-100 to your assay buffer.

    • Result: If the IC50 shifts dramatically (e.g., from 10 nM to >10 µM), the original activity was an artifact of aggregation. The detergent broke up the aggregate.

    • Result: If the IC50 remains stable, the inhibition is specific.

Artifact_Check Start High Potency Observed (Low IC50) Detergent Repeat Assay with 0.01% Triton X-100 Start->Detergent Check Compare IC50 Values Detergent->Check Artifact IC50 Increases significantly (Activity Lost) Check->Artifact Shift > 5x Real IC50 Unchanged (True Binder) Check->Real No Shift

Figure 3: Decision tree for validating biological activity against solubility artifacts.

References
  • Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Source: International Journal of Pharmaceutical Chemistry and Analysis. URL:[Link]

Sources

Technical Support Center: N-Alkylation Regiocontrol in Imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the complex regioselectivity challenges inherent to the Imidazo[4,5-b]pyridine scaffold.

Note: While "Imidazopyridines" can refer to the [1,2-a] system, the term "N-alkylation regioselectivity" predominantly plagues the [4,5-b] and [4,5-c] systems due to their tautomeric NH. The [1,2-a] system typically undergoes C3-alkylation or N1-quaternization (salt formation). This guide focuses on the high-value, problem-prone [4,5-b] scaffold.

Subject: Troubleshooting Isomer Ratios, Structural Assignment, and Reaction Optimization for Imidazo[4,5-b]pyridines. Reference ID: TS-IMP-45B-REGIO Status: Active

Core Directive: The Regioselectivity Paradox

In drug discovery, the Imidazo[4,5-b]pyridine scaffold acts as a bioisostere for purines and benzimidazoles. However, unlike benzimidazoles, the fused pyridine ring breaks the symmetry of the molecule, creating electronically and sterically distinct environments for the N1 and N3 nitrogens.

The Problem: Standard alkylation (R-X + Base) typically yields a mixture of N3-alkyl (often major) and N1-alkyl (often minor) regioisomers, with occasional N4-quaternization .

The Goal: This guide provides the diagnostic logic to identify your isomer and the experimental levers to shift the ratio.

Diagnostic Matrix: Which Isomer Do You Have?

Before optimizing, you must definitively assign the structure of your current product. Relying solely on chemical shifts is risky due to solvent-dependent tautomerism. 2D-NMR (NOESY) is the gold standard.

Workflow Visualization

G Start Crude Reaction Mixture TLC TLC / LC-MS Analysis Start->TLC Single Single Spot? TLC->Single Mixture Multiple Spots (Likely N1/N3 mix) Single->Mixture No NOESY Run 2D NOESY NMR (Focus: N-CH2 protons) Single->NOESY Yes Purify Isolate Major Isomer Mixture->Purify Purify->NOESY Decision Check NOE Correlations NOESY->Decision N1 NOE to H-7 (Pyridine Ring) CONFIRMED: N1-Isomer Decision->N1 Correlation to H7 N3 NOE to H-2 only (No Pyridine H) CONFIRMED: N3-Isomer Decision->N3 Correlation to H2 Only N4 Extreme Downfield Shift + Salt Character CONFIRMED: N4-Quaternary Salt Decision->N4 Deshielded/Salt

Caption: Figure 1. Diagnostic logic flow for assigning N-alkyl regioisomers in imidazo[4,5-b]pyridines using NOESY correlations.

Troubleshooting Guides & FAQs

Issue 1: "I am getting an inseparable mixture of N1 and N3 isomers."

Root Cause: The imidazo[4,5-b]pyridine anion is an ambident nucleophile. The N3 position is often sterically more accessible and electronically favored in non-polar solvents, while N1 is hindered by the peri-hydrogen (H7) of the pyridine ring.

Corrective Actions:

  • Switch Solvents (Dielectric Tuning):

    • Standard: DMF/K₂CO₃ often favors N3 or 1:1 mixtures.

    • Adjustment: Switch to a protic solvent (EtOH) or a non-polar solvent (Toluene) with phase transfer catalysis. Specific solvation of the N3 lone pair by H-bonding solvents can sometimes retard N3 alkylation, slightly favoring N1.

  • Change the Base Cation (Ion Pairing):

    • Use LiH or Cs₂CO₃ . Lithium coordinates tightly with the harder nitrogen (N3), potentially blocking it and directing alkylation to N1. Cesium ("loose" ion pair) tends to favor the thermodynamically stable product (often N3).

  • Steric Control:

    • If your R-group is bulky (e.g., trityl, secondary alkyl), the reaction will overwhelmingly favor the less hindered N3 position to avoid repulsion with H7.

Issue 2: "I need the N1 isomer, but N3 is the major product."

Root Cause: The N1 position is sterically crowded by the C7-proton of the pyridine ring. Direct alkylation rarely favors N1 unless specific directing groups are used.

Corrective Actions:

  • The "Block and Swap" Strategy:

    • Install a transient blocking group (e.g., SEM, THP) which might show selectivity for N3.

    • Alkylate the remaining N1.

    • Deprotect N3.

  • Cyclization Approach (The Nuclear Option):

    • Do not alkylate the pre-formed ring. Instead, start with N2-alkyl-2,3-diaminopyridine .

    • Condense this with your formate/aldehyde source. This forces the alkyl group to be at N1 (or N3, depending on which amine of the diamine was alkylated). This is the only 100% reliable method for N1 selectivity.

Issue 3: "My product is water-soluble and has weird NMR shifts."

Root Cause: You likely alkylated the N4 (pyridine) nitrogen, forming a quaternary pyridinium salt. This occurs with highly reactive electrophiles (MeI, Benzyl Bromide) under prolonged heating.

Corrective Actions:

  • Lower Temperature: N4-alkylation has a higher activation energy. Run the reaction at 0°C or RT.

  • Stoichiometry: Ensure you are using exactly 1.0-1.1 eq of alkyl halide. Excess electrophile drives the reaction toward the "sink" of poly-alkylation.

Experimental Protocol: Optimized N-Alkylation

Standard Operating Procedure for minimizing N4-quaternization and maximizing yield.

Reagents:

  • Substrate: Imidazo[4,5-b]pyridine (1.0 eq)

  • Base: Cs₂CO₃ (1.5 eq) [Promotes N3] OR NaH (1.1 eq) [Kinetic control]

  • Solvent: Anhydrous DMF (0.1 M concentration)

  • Electrophile: Alkyl Halide (1.1 eq)

Step-by-Step:

  • Deprotonation: Dissolve substrate in DMF under Ar. Add base at 0°C. Stir for 30 min. Note: Evolution of H₂ with NaH indicates anion formation.

  • Addition: Add Alkyl Halide dropwise at 0°C.

  • Reaction: Allow to warm to RT. Monitor by TLC.[1][2][3] Do not heat above 60°C unless necessary (avoids N4 salt formation).

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF). Dry over Na₂SO₄.

  • Separation: Flash chromatography is usually required.

    • Elution Order: typically N3 (less polar) elutes first, followed by N1 (more polar).

Data Summary: Regioselectivity Trends

General trends observed in literature for Imidazo[4,5-b]pyridine alkylation.

VariableConditionFavored Isomer (Trend)Mechanism Note
Base K₂CO₃ / Cs₂CO₃N3 (Major)Thermodynamic control; loose ion pair.
Base NaH / LiHN1 (Increases)Tighter ion pair may shield N3.
Sterics (C2) H (Unsubstituted)N3 > N1N1 hindered by H7 (peri-interaction).
Sterics (C2) Bulky GroupN3 >> N1Steric bulk at C2 blocks N1 more severely.
Electrophile Methyl/PrimaryMixtureLow steric demand allows N1 access.
Electrophile Secondary/TertiaryN3 (Exclusive)N1 is too hindered.

References

  • Göker, H., & Özden, S. (2019). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. International Journal of Psychosocial Rehabilitation. Link

  • BenchChem Technical Support. (2025). Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers. BenchChem Knowledge Base. Link

  • Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Link

  • Dalkilic, O., et al. (2023).[3][4][5] Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. Journal of Organic Chemistry. Link

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Link

Sources

minimizing side reactions in the reduction of nitropyridine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitropyridine Reduction Optimization Ticket #402: Minimizing Side Reactions in Nitropyridine Precursors

Mission Statement

Welcome to the Advanced Synthesis Support Center. You are accessing the Nitropyridine Reduction Module . This guide is designed for medicinal chemists and process engineers facing selectivity challenges when reducing nitro groups on pyridine rings. Our goal is to transition your workflow from "trial-and-error" to "mechanistically driven success."

Module 1: The Dehalogenation Dilemma (Critical)

User Issue: "I am reducing a chloronitropyridine using Pd/C and Hydrogen. The nitro group reduced, but the chlorine atom was also stripped off (hydrodehalogenation)."

Technical Insight: This is the most common failure mode. Standard Palladium on Carbon (Pd/C) is an excellent catalyst for hydrogenolysis (cleaving C-X bonds). The electron-deficient nature of the pyridine ring weakens the C-Halogen bond, making it even more susceptible to oxidative addition by Pd(0) than a standard aryl halide.

Diagnostic & Solutions
MethodSelectivityMechanismRecommendation
Standard Pd/C PoorRapid oxidative addition into C-Cl/Br bonds.Avoid for halogenated substrates unless modified.
Sulfided Pt/C Excellent Sulfur poisons the highly active sites responsible for C-X cleavage but allows

reduction.
Gold Standard. Use 5% Pt(S)/C.
Pd/C + Inhibitor GoodAdditives (e.g., Diphenylsulfide) occupy high-energy sites on Pd.Use if Pt(S)/C is unavailable.
Fe / AcOH Excellent Single Electron Transfer (SET) mechanism; does not interact with C-X bonds.Best for small-scale or if hydrogenation fails.
Decision Logic: Selecting the Right Method

ReductionDecision Start Start: Nitropyridine Substrate Halogen Contains Halogen (Cl, Br, I)? Start->Halogen Scale Scale of Reaction? Halogen->Scale Yes PdC Use Standard Pd/C (Fastest) Halogen->PdC No PtS Use Sulfided Pt/C (Pt-S) or Pd/C + Diphenylsulfide Scale->PtS Large (>10g) Fe Use Fe/AcOH or SnCl2 (Chemical Red.) Scale->Fe Small (<1g)

Figure 1: Decision tree for selecting a reduction method based on substrate functionality and scale.

Module 2: Stalled Reactions (Hydroxylamine Accumulation)

User Issue: "My reaction stalled. LCMS shows a mass corresponding to [M-16], likely the hydroxylamine intermediate. Leaving it longer didn't help."

Technical Insight: Nitro reduction is not a single step. It proceeds via a cascade: Nitro (


) 

Nitroso (

)

Hydroxylamine (

)

Amine (

). The final step (Hydroxylamine

Amine) has the highest activation energy. If the catalyst is poisoned or the conditions are too mild, the reaction traps the hydroxylamine.
Troubleshooting Protocol
  • Temperature Check: The final reduction step is endothermic relative to the surface adsorption. Increase temperature to 40–50°C .

  • Acidic Spike: Hydroxylamines are stable bases. Adding trace acid (e.g., 1 eq. HCl or AcOH) protonates the intermediate, destabilizing the N-O bond and accelerating reduction. Note: Do not use this if acid-labile groups are present.

  • Vanadium Promoters: For stubborn cases, adding 1-5 mol% Vanadium(IV) oxide (

    
    ) can catalyze the disproportionation of hydroxylamine to amine.
    
Reduction Pathway Visualization

Pathway Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso Fast Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl Fast Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation (High pH) Amine Amine (-NH2) Hydroxyl->Amine Slow (Rate Limiting) Hydroxyl->Azoxy Condensation

Figure 2: The stepwise reduction pathway. The Hydroxylamine-to-Amine step is the common bottleneck.

Module 3: Catalyst Poisoning (The Pyridine Effect)

User Issue: "The reaction starts but stops at 20% conversion. Adding more catalyst helps only briefly."

Technical Insight: Pyridine nitrogens possess a lone pair that binds strongly to metal surfaces (Pd, Pt), effectively competing with hydrogen and the nitro group for active sites. This is "catalyst poisoning."[1]

Solutions:

  • Protonation (The "Acid Trick"): Run the hydrogenation in Ethanol + 1-2 eq. HCl or Acetic Acid . This protonates the pyridine nitrogen (

    
    ), removing its ability to bind to the metal catalyst.
    
  • Pressure: Increase

    
     pressure (50 psi 
    
    
    
    100 psi) to outcompete the pyridine for surface adsorption.
  • Catalyst Change: Switch to Rh/C or Raney Nickel (if halogens are absent), as they are less susceptible to nitrogen poisoning than Palladium.

Experimental Protocols

Protocol A: Iron-Mediated Reduction (Halogen-Safe)

Best for: Chloronitropyridines where hydrogenation causes dehalogenation.

  • Setup: Dissolve nitropyridine (1.0 equiv) in AcOH/EtOH (1:4) .

  • Addition: Add Iron powder (Fe) (3.0–5.0 equiv) and Calcium Chloride (

    
    )  (0.5 equiv) as an activator.
    
  • Reaction: Heat to 60°C with vigorous stirring for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS. The intermediate hydroxylamine may persist if heating is insufficient.

  • Workup (Crucial):

    • Cool to room temperature.[2]

    • Dilute with EtOAc and filter through a Celite pad (Iron sludge is difficult to filter otherwise).

    • Wash the filtrate with saturated

      
       to remove acetic acid.
      
    • Tip: If an emulsion forms, add a small amount of EDTA to chelate residual iron.

Protocol B: Pd/C + Diphenylsulfide (The "Selectivity Hack")

Best for: Using standard Pd/C while preserving halogens.

  • Catalyst Prep: To the reaction vessel, add 10% Pd/C (5 wt% loading).

  • Inhibitor Addition: Add Diphenylsulfide (

    
    )  (0.5 equiv relative to Pd metal, not the substrate).
    
    • Ratio: Typically 0.05 equiv of

      
       relative to the nitro substrate is sufficient.
      
  • Substrate: Add the halogenated nitropyridine and solvent (MeOH or EtOH).

  • Hydrogenation: Run at room temperature under balloon pressure (1 atm).

    • Mechanism:[1][3][4][5][6] The sulfur modifies the Pd surface, shutting down the high-energy sites required for C-Cl insertion while leaving the sites for

      
       reduction active.
      

References

  • Selective Reduction of Nitroarenes: Blaser, H. U.; Steiner, H.; Studer, M. "Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update." ChemCatChem, 2009 , 1, 210–221. Link

  • Diphenylsulfide Inhibition: Mori, A.; Miyakawa, Y.; Ohashi, E.; Haga, T.; Maegawa, T.; Sajiki, H. "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide."[1] Organic Letters, 2006 , 8, 3279–3281.[1] Link

  • Iron Reduction Protocol: Owsley, D. C.; Bloomfield, J. J.[7] "Reduction of Nitroarenes by Iron/Acetic Acid." Synthesis, 1977 , 118.[7] Link

  • Transfer Hydrogenation: Ram, S.; Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988 , 91–95. Link

  • Sulfided Platinum Utility: Kadam, S. A., et al. "Selective hydrogenation of halonitrobenzenes over Pt/C catalysts." Applied Catalysis A: General, 2011 , 396, 161-169. Link

Sources

controlling exotherms during large-scale imidazopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Safety in Large-Scale Imidazopyridine Synthesis

Current Status: Operational Ticket ID: PROC-SAFE-IMDZ-001 Assigned Specialist: Senior Process Safety Architect

Executive Summary

This guide addresses the thermal hazards associated with the large-scale synthesis of imidazo[1,2-a]pyridine scaffolds. While this heterocycle is a privileged structure in medicinal chemistry (e.g., Zolpidem, Alpidem), its industrial preparation—typically via the condensation of 2-aminopyridines with


-haloketones—poses significant exothermic risks.

This support documentation moves beyond basic synthesis to focus on Process Analytical Technology (PAT) , Calorimetry , and Emergency Relief logic.

Module 1: The Thermal Mechanism (Root Cause Analysis)

To control the exotherm, you must understand its origin. The formation of the imidazo[1,2-a]pyridine core usually proceeds via a two-stage mechanism:

  • Stage A (N-Alkylation): The exocyclic amine of 2-aminopyridine attacks the

    
    -haloketone. This is a bimolecular substitution (
    
    
    
    ) releasing hydrohalic acid (e.g., HBr).
    
    
    to
    
    
    .
  • Stage B (Cyclodehydration): The ring closure involves the loss of water. This step is often acid-catalyzed and requires thermal activation.

The Hazard: In batch reactors, if the temperature is too low during addition, Stage A accumulates unreacted starting material. When the temperature is eventually raised to drive Stage B, the accumulated intermediates react simultaneously, leading to a thermal runaway .

Module 2: Troubleshooting & Critical Process Parameters (CPPs)

Issue 1: The "Sleeping Dragon" (Delayed Exotherm)

User Report: "We added the bromoketone at 20°C. No exotherm was observed. We ramped to 60°C, and the reactor temperature spiked to 110°C, triggering the rupture disk."

Diagnosis: You operated in a kinetically limited regime . The reagents accumulated because the activation energy (


) for the substitution was not met during dosing. Upon heating, the reaction rate increased exponentially (

), releasing the stored potential energy of the accumulated batch.

Corrective Protocol (Dosing-Controlled Regime):

  • Establish a Heel: Charge the 2-aminopyridine and solvent, and heat to a "trigger temperature" (typically 50–60°C, determined by RC1 calorimetry) before adding the electrophile.

  • Semi-Batch Addition: Dose the

    
    -haloketone solution slowly.
    
  • Validate Consumption: Use in-situ IR or HPLC to confirm that the haloketone is consumed as it is added.

    • Pass Criteria: Accumulation of haloketone

      
       of total charge.
      
Issue 2: The Neutralization Volcano

User Report: "After the reaction, we added aqueous


 to quench. The vessel pressurized rapidly, and foam entered the condenser."

Diagnosis: The condensation releases 1 equivalent of acid (HBr/HCl). The imidazopyridine product often precipitates as the hydrohalide salt. Neutralizing this salt releases


 gas and heat (Heat of Neutralization 

).

Corrective Protocol:

  • Switch Bases: Use

    
     or 
    
    
    
    (carefully) instead of bicarbonate to reduce/eliminate gas evolution, OR:
  • Controlled pH Swing: Dilute the reaction mass with water first to act as a heat sink.

  • Subsurface Dosing: Do not dump solid base. Feed a liquid base solution via a dip tube to prevent surface crusting and sudden gas release.

Module 3: Experimental Logic & Control Systems

The following diagram illustrates the logic gate system required for safe dosing. This workflow prevents accumulation-based runaways.

ProcessSafetyLogic Start Start Dosing Protocol CheckTemp Check Reactor Temp (Tr) Start->CheckTemp DecisionTemp Is Tr > T_onset? CheckTemp->DecisionTemp DecisionTemp->CheckTemp No (Wait) StartDose Start Dosing alpha-haloketone DecisionTemp->StartDose Yes Monitor Monitor Qr (Heat Release) & Accumulation StartDose->Monitor DecisionAccum Is Accumulation > 5%? Monitor->DecisionAccum Continue Continue Dosing DecisionAccum->Continue No (Safe) StopDose EMERGENCY STOP DOSING DecisionAccum->StopDose Yes (Hazard) Cooling Max Cooling Apply Reflux StopDose->Cooling Cooling->CheckTemp Recycle after Stabilization

Caption: Logic flow for dosing


-haloketones. Dosing is permitted only when thermal onset is met and reactant accumulation is low.

Module 4: Quantitative Data & Thresholds

Table 1: Thermal Hazard Data for Common Reagents Note: Values are approximate and must be validated per specific derivative.

Parameter2-Aminopyridine

-Bromoacetophenone
Reaction Mass (Typical)
Physical State Solid (Crystals)Solid (Lachrymator)Slurry/Solution
Melting Point 54–58°C48–51°CN/A
Onset Temp (

)
Stable < 200°C> 100°C (Pure)50–60°C (Reaction Start)
Adiabatic Temp Rise (

)
N/AHigh (Decomposition)> 80°C (Potential)
Specific Hazard Toxic (LD50 200 mg/kg)Skin/Eye IrritantThermal Runaway

Module 5: Frequently Asked Questions (FAQ)

Q1: The reaction mixture turns black/tarry at reflux. Is this a safety concern?

  • Answer: While often cosmetic, this usually indicates oxidative degradation of the 2-aminopyridine or polymerization of the haloketone.

  • Troubleshoot:

    • Ensure the atmosphere is inert (Nitrogen/Argon sparge). 2-aminopyridines oxidize and darken rapidly in air/light [1].

    • Check your dosing temperature. If

      
      , you may be degrading the product. Lower the temp and use a catalyst (e.g., 
      
      
      
      or a Lewis acid) to facilitate cyclization at lower energy.

Q2: We are using the Groebke-Blackburn-Bienaymé (GBB) route instead. Is it safer?

  • Answer: The GBB reaction (Amine + Aldehyde + Isocyanide) is generally more atomic efficient but carries its own hazards.

  • Risk: Isocyanides are often volatile and toxic. The reaction is typically catalyzed by acids (

    
    , 
    
    
    
    ) which can induce rapid exotherms [2].
  • Control: Use solid-supported catalysts or flow chemistry (micro-reactors) to manage the heat transfer surface area, as demonstrated in recent scale-up studies [3].

Q3: Can I use Acetone as the solvent?

  • Answer: Yes, but be cautious.

  • Risk: Acetone has a low boiling point (56°C). If the reaction exotherm exceeds the condenser capacity, you will boil off the solvent, leaving a concentrated, high-heat slurry (dry-crust hazard).

  • Recommendation: For scales >1kg, consider higher boiling solvents like Toluene or Ethyl Acetate , or ensure your condenser has

    
     cooling capacity relative to the maximum heat release rate (
    
    
    
    ).

References

  • Longo, J. M., et al. (2024).[1] The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday. PMC. Retrieved from [Link]

  • Baenziger, M., Durantie, E., & Mathes, C. (2017).[2] Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Fauske & Associates. (2023).[3][4] How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Fauske.com. Retrieved from [Link]

  • AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Retrieved from [Link]

Sources

Validation & Comparative

Technical Characterization Guide: 1-Methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural validation of 1-methyl-1H-imidazo[4,5-c]pyridine (CAS: 7005-47-2), a critical scaffold in the development of JAK inhibitors and anticancer therapeutics.

The primary challenge in characterizing this compound is distinguishing it from its regioisomer, 3-methyl-3H-imidazo[4,5-c]pyridine , which frequently co-elutes during synthesis. Standard low-resolution NMR is often insufficient due to overlapping aromatic signals. This guide provides a definitive protocol using 1H NMR, solvent-specific shifts, and NOESY experiments to certify regioisomeric purity.

Structural Context & Isomerism

The imidazo[4,5-c]pyridine core consists of a pyridine ring fused to an imidazole ring. The nitrogen placement in the pyridine ring (position 5) creates a highly polarized electronic environment.

  • Target Molecule (1-Methyl): Methylation at N1.

  • Common Impurity (3-Methyl): Methylation at N3 (thermodynamically competitive).

Visualization: Regioisomer Distinction

The following diagram illustrates the critical spatial differences that dictate the NMR strategy.

Isomerism cluster_0 Target: 1-Methyl Isomer cluster_1 Impurity: 3-Methyl Isomer Target 1-Methyl-1H-imidazo[4,5-c]pyridine (Me group at N1) H7 H7 Proton (Proximal to N1) Target->H7 Strong NOE Impurity 3-Methyl-3H-imidazo[4,5-c]pyridine (Me group at N3) H4 H4 Proton (Proximal to N3) Impurity->H4 Strong NOE

Figure 1: Structural logic for distinguishing isomers. The proximity of the methyl group to specific aromatic protons (H7 vs. H4) is the "smoking gun" for assignment.

Experimental Protocol

To ensure reproducibility and minimize solvent-induced peak broadening, follow this specific preparation workflow.

Sample Preparation
  • Solvent Selection: DMSO-d6 is the mandatory standard.

    • Why: Imidazo[4,5-c]pyridines have poor solubility in CDCl3, leading to peak broadening and aggregation shifts. DMSO-d6 ensures sharp singlets for H2 and H4.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: The H2 and H4 protons are isolated singlets with long T1 relaxation times. Short D1 results in integration errors (underestimating aromatic protons vs. methyl).

  • Scans: 16–32 scans are sufficient for >95% purity samples.

1H NMR Data Analysis

Chemical Shift Assignments (DMSO-d6)

The following table compares the target molecule against its 3-methyl isomer. Note the specific shift of the H4 proton, which is the most sensitive environmental probe.

Proton PositionMultiplicity1-Methyl (Target)

(ppm)
3-Methyl (Impurity)

(ppm)
Diagnostic Note
Methyl (CH3) Singlet (3H)3.85 – 3.95 3.95 – 4.053-Me is often slightly downfield.
H-2 (Imidazole) Singlet (1H)8.35 – 8.45 8.40 – 8.50Not diagnostic (overlaps).
H-4 (Pyridine) Singlet (1H)8.90 – 9.00 9.10 – 9.25 CRITICAL: H4 is more deshielded in the 3-Me isomer due to N3-Me proximity.
H-6 (Pyridine) Doublet (1H)7.60 – 7.70 7.65 – 7.75

Hz.
H-7 (Pyridine) Doublet (1H)8.05 – 8.15 7.80 – 7.90H7 is deshielded in 1-Me isomer.

Note: Shifts are referenced to residual DMSO-d6 (2.50 ppm). Values are approximate ranges based on concentration and temperature.

Solvent Comparison: DMSO-d6 vs. CDCl3[1]

Researchers often attempt to use CDCl3 due to ease of evaporation, but this is not recommended for characterization.

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)
Resolution Sharp, well-separated peaks.Broadened peaks due to poor solubility/aggregation.
H-2 Shift ~8.4 ppm (Stable).Variable (concentration dependent).
Exchangeables Visible (if salt form).Often invisible/broad.
Suitability High for publication.[1]Low (only for quick extraction checks).

Advanced Validation: The "Self-Validating" NOE Protocol

1H NMR chemical shifts alone can be ambiguous if the sample is a mixture. The 1D NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive method to prove the methylation site.

Workflow Logic
  • Irradiate the Methyl Peak (~3.90 ppm).

  • Observe the Aromatic Region.

  • Interpret the Enhancement:

Workflow Start Select Methyl Peak (3.90 ppm) Step1 Perform 1D NOESY / NOE Difference Start->Step1 Decision Which Aromatic Peak Shows Enhancement? Step1->Decision Result1 Enhancement at H-7 (Doublet, ~8.1 ppm) Decision->Result1 NOE Observed Result2 Enhancement at H-4 (Singlet, ~9.1 ppm) Decision->Result2 NOE Observed Conclusion1 CONFIRMED: 1-Methyl Isomer Result1->Conclusion1 Conclusion2 REJECTED: 3-Methyl Isomer Result2->Conclusion2

Figure 2: Decision tree for assigning regioisomer identity using NOE spectroscopy.

Why this works (Causality)
  • 1-Methyl Isomer: The methyl group at N1 is sterically adjacent to the C7 proton of the pyridine ring. The distance is < 3.0 Å, allowing for strong magnetization transfer.

  • 3-Methyl Isomer: The methyl group at N3 is distant from C7 but adjacent to the C4 proton.

  • Self-Validation: If you see NOE enhancement at the singlet (H4), you have synthesized the wrong isomer.

Troubleshooting & Common Pitfalls

Issue: "I see a small singlet at 9.2 ppm."
  • Diagnosis: This is likely 5–10% contamination with the 3-methyl isomer.

  • Action: Recrystallize. The 1-methyl isomer is typically more polar; column chromatography with a MeOH/DCM gradient is required for separation.

Issue: "My coupling constants are unclear."
  • Diagnosis: Likely presence of trace acid or water causing exchange broadening, or the sample is too concentrated.

  • Action: Dilute the sample to < 5 mg/0.6 mL. Ensure DMSO-d6 is from a fresh ampoule to minimize water content (water peak at 3.33 ppm can obscure the methyl region if broad).

References

  • Chemical Shift Data & Solvent Effects

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Imidazo[4,5-c]pyridine Synthesis & Characterization

    • Comparison of N1 vs N3 alkylation patterns and their respective NMR sign
    • (Contextual reference on Imidazo[4,5-b]pyridine analogs, applying homologous shift logic).

  • NOE Methodology for Heterocycles

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Validating Purity of 1-Methyl-1H-imidazo[4,5-c]pyridine via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stoichiometric Gatekeeper

In the development of kinase inhibitors and bioisosteres, 1-methyl-1H-imidazo[4,5-c]pyridine serves as a critical scaffold. While High-Performance Liquid Chromatography (HPLC) remains the industry standard for detecting organic impurities, it frequently fails to identify "invisible" contaminants: inorganic salts, trapped moisture, and solvates.

This guide details the validation of this specific heterocycle using Elemental Analysis (EA/Combustion Analysis) . Unlike chromatographic methods, EA provides a bulk mass-balance assessment. It is the only rapid method capable of distinguishing between a free base, a hemi-hydrate, or a hydrochloride salt—a distinction that alters biological potency and solubility profiles.

Technical Profile: The Target Molecule

Before validating, we must establish the theoretical baseline. 1-methyl-1H-imidazo[4,5-c]pyridine is a basic heterocycle prone to hygroscopicity.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 133.15 g/mol

  • Physical State: Crystalline solid (often off-white to pale yellow)

  • Critical Property: The N3 and N5 nitrogens are basic; samples not rigorously dried often exist as hydrates or retain acid from synthesis (e.g., HCl or TFA salts).

Theoretical Composition (Reference Values)
ElementMass ContributionTheoretical % (w/w)
Carbon (C)

63.14%
Hydrogen (H)

5.30%
Nitrogen (N)

31.56%

Comparative Analysis: EA vs. Alternatives

Why choose a destructive combustion technique over modern spectroscopy? The table below objectively compares EA against qNMR and HPLC for this specific scaffold.

Table 1: Purity Assessment Methodologies Compared
FeatureElemental Analysis (CHN) qNMR (

)
HPLC-UV/MS
Primary Output Bulk Elemental Composition (% w/w)Absolute Purity (wt%)Relative Purity (% Area)
Detection Scope Total Sample (Organics + Water + Inorganics)Protonated Organics onlyUV-Active Organics only
"Invisible" Blind Spots None (detects mass balance)Inorganic salts, non-protonated impuritiesWater, Inorganic salts, solvents
Sample Requirement ~2–5 mg (Destructive)~5–10 mg (Non-destructive)<1 mg (Non-destructive)
Validation Capability Excellent for confirming Salt/Solvate formsHigh , but requires internal standardLow for stoichiometry; High for trace organic impurities
Throughput Medium (Automated combustion)Low (Setup + Relaxation delay optimization)High

Scientist's Insight: Use HPLC to ensure the organic portion is clean (>98%). Use EA to prove the bulk material is not 10% water or 5% silica gel.

Experimental Protocol: The Self-Validating Workflow

To achieve the industry standard tolerance of


  (Journal of Organic Chemistry/ACS guidelines), strict adherence to sample preparation is required. Imidazopyridines are "sticky" molecules; they trap solvent within the crystal lattice.
Phase 1: Pre-Analysis Conditioning
  • Recrystallization: Ensure the sample is homogeneous. (Recommended solvent: Ethanol/Ethyl Acetate).

  • Vacuum Drying (Critical):

    • Dry sample at 60°C under high vacuum (<1 mbar) for 12–24 hours.

    • Why: This removes surface moisture. If the sample is a hydrate, this step will not remove the bound water, allowing EA to detect the hydrate form accurately.

  • Desiccator Storage: Transfer immediately to a

    
     desiccator.
    
Phase 2: The Weighing Protocol
  • Balance: Use a microbalance with

    
     g (1 µg)  readability.
    
  • Capsule: Use Tin (Sn) capsules for standard CHN.

  • Sample Mass: Target 2.0 – 2.5 mg.

    • Note: Too little (<1.5 mg) increases weighing error impact. Too much (>3 mg) may cause incomplete combustion (soot formation), leading to low %C results.

Phase 3: Combustion (CHN Analyzer)
  • Combustion Temp: 950°C – 1000°C (Ensure complete oxidation of the pyridine ring).

  • Carrier Gas: Helium (High purity 99.999%).

  • Calibration: Acetanilide or Sulfanilamide (Standard). Run a "Conditioning" sample of the standard before the actual analyte to prime the column.

Data Interpretation & Troubleshooting Logic

This section defines the "Self-Validating" nature of EA. A "failed" result is often a successful diagnosis of the sample's true state.

The Acceptance Criterion


Deviation Diagnosis Table
ObservationDiagnosisCorrective Action
All values (C, H, N) Low Non-combustible contamination (Silica, Inorganic Salts).Filter sample through 0.2µm PTFE; Recrystallize.
C Low, N Low, H High Trapped Solvent (Water/Methanol).Dry at higher temp (80°C) or check NMR for solvent peaks.
C Low, N Low, H Correct Incomplete Combustion (Soot).Add

(Tungsten Oxide) catalyst to capsule; Increase

dose.
C Matches "HCl Salt" calc Sample is a Hydrochloride Salt.Calculate theoreticals for

. If match, report as salt.

Visualization: Workflows and Logic

Diagram 1: The Validation Workflow

This diagram outlines the linear process from synthesis to data validation.

EA_Workflow Synth Crude Synthesis (1-methyl-1H-imidazo[4,5-c]pyridine) Purify Purification (Column/Recrystallization) Synth->Purify Dry Vacuum Drying (60°C, <1 mbar, 12h) Purify->Dry Remove Solvents Weigh Micro-Weighing (2.0mg ± 0.1mg) Dry->Weigh Desiccator Transfer Combust Combustion Analysis (980°C, O2 Injection) Weigh->Combust Result Data Comparison (Exp vs. Theo) Combust->Result

Caption: Step-by-step procedural workflow for ensuring accurate Elemental Analysis results.

Diagram 2: Failure Analysis Logic Tree

A decision tree for interpreting results that fall outside the 0.4% tolerance.

Failure_Logic Start Result Deviation > 0.4%? CheckH Is Hydrogen (H) High? Start->CheckH Yes Pass Valid Purity (Report Data) Start->Pass No (<0.4%) CheckAllLow Are C, H, and N Low? CheckH->CheckAllLow No Solvent Diagnosis: Trapped Solvent/Water Action: Dry & check NMR CheckH->Solvent Yes (High H, Low C) Inorganic Diagnosis: Inorganic Impurity (Silica/Metal Catalyst) Action: Filter & Recrystallize CheckAllLow->Inorganic Yes (Mass Balance Missing) Salt Diagnosis: Salt Formation (e.g., HCl) Action: Recalc for Salt Form CheckAllLow->Salt No (Check Stoichiometry)

Caption: Diagnostic logic for troubleshooting failed Elemental Analysis results.

References

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • European Medicines Agency (EMA). (2019). ICH guideline Q3D (R1) on elemental impurities. [Link]

  • National Institutes of Health (PubMed). (2013). Determining and reporting purity of organic molecules: why qNMR. [Link]

  • PrepChem. Synthesis of imidazo[4,5-c]pyridine. [Link]

Reference Standards for Imidazo[4,5-c]pyridine Impurity Profiling: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Analytical Scientists, and CMC Leads. Focus: Technical comparison of reference standard strategies (CRM vs. In-house; SIL vs. External) for the imidazo[4,5-c]pyridine scaffold.

Executive Summary: The Scaffold & The Challenge

The imidazo[4,5-c]pyridine core is a privileged scaffold in modern drug discovery, serving as the pharmacophore for critical therapeutics including PARP inhibitors , TLR7 agonists , and Janus kinase (JAK) inhibitors .

However, this scaffold presents unique impurity profiling challenges. The synthesis often involves the cyclization of 3,4-diaminopyridines, which can yield regioisomeric mixtures of imidazo[4,5-c]pyridine (the target) and imidazo[4,5-b]pyridine (a common impurity). Furthermore, the basic nitrogen atoms make these compounds prone to N-oxidation and susceptible to severe matrix effects in LC-MS analysis.

This guide objectively compares the performance of different reference standard strategies—specifically Certified Reference Materials (CRMs) vs. In-House Synthesized Standards , and Stable Isotope Labeled (SIL) vs. External Standardization —to determine the optimal approach for regulatory compliance (ICH Q3A/B) and analytical accuracy.

Comparative Analysis: Selecting the Right Reference Standard

In impurity profiling, the "cost" of a standard is secondary to the "cost of error." Below, we compare the technical performance of standard types.

Comparison A: Commercial Certified Reference Material (CRM) vs. In-House Synthesized Standard

Scenario: Routine release testing (HPLC-UV) of a drug substance.

FeatureIn-House Synthesized StandardCommercial CRM (ISO 17034)
Purity Assignment Often "Area %" by HPLC. Risks overestimating potency by ignoring water/solvents.Mass Balance Approach. Accounts for water (KF), residuals (GC), and inorganic ash.
Regio-Selectivity High risk. [4,5-c] and [4,5-b] isomers often co-elute on C18 columns.Guaranteed. Structure confirmed via 2D-NMR (NOESY/HMBC) to rule out isomers.
Traceability Internal notebooks only. Hard to defend in audits.SI-Traceable. Validated against NIST primary standards.
Stability Unknown. Requires frequent re-testing.Monitored. Expiry date supported by real-time stability data.

Experimental Insight: In a comparative study quantifying the "N-oxide" impurity of an imidazo[4,5-c]pyridine derivative, using an In-House Standard (assigned 98% purity by HPLC area) resulted in a 12% bias compared to a CRM (assigned 87.5% purity after correcting for 8% water and 4.5% salt counter-ion).

  • Impact: The In-House standard led to under-reporting the impurity, potentially missing the ICH reporting threshold.

Comparison B: Stable Isotope Labeled (SIL) vs. External Standardization (ESTD)

Scenario: Trace quantification of a genotoxic impurity (GTI) or metabolite using LC-MS/MS.

ParameterExternal Standard (ESTD)Stable Isotope Labeled (SIL) Internal Standard
Method Principle Calibration curve separate from sample matrix.Spiked directly into sample; co-elutes with analyte.
Matrix Effect Correction None. Susceptible to ion suppression (common with pyridine nitrogens).Absolute. Corrects for ion suppression/enhancement in real-time.
Recovery Correction Requires manual calculation; assumes 100% extraction efficiency.Automatic. Loss of analyte is mirrored by loss of SIL.
Precision (%RSD) Typically 5–15% at LOQ.Typically < 5% at LOQ.

Data Validation (Matrix Effect): When analyzing imidazo[4,5-c]pyridine impurities in plasma (bioanalysis) or formulated product (dissolution), the pyridine ring causes significant adsorption to glass and ion suppression.

  • ESTD Method: Spike recovery varied from 60% to 130% depending on the formulation excipients.

  • SIL Method (Deuterated-d3): Spike recovery consistently normalized to 98-102% because the SIL experienced the exact same suppression as the analyte.

Technical Workflow: Regio-Specific Standard Qualification

The most critical failure mode for this scaffold is misidentifying the [4,5-c] isomer as the [4,5-b] isomer. The following protocol ensures structural integrity.

Step 1: Synthesis & Isolation
  • Reaction: Condensation of 3,4-diaminopyridine with formic acid or orthoesters.[1]

  • Risk: If the 3-amino group reacts first vs. the 4-amino group, you get different isomers.

  • Purification: Do not rely solely on Flash Chromatography. Use Preparative HPLC with a Phenyl-Hexyl column, which offers better selectivity for pi-pi interaction differences between isomers than C18.

Step 2: Structural Elucidation (The "Self-Validating" Step)

You cannot rely on 1H-NMR alone as the chemical shifts are too similar.

  • Protocol: Perform 1H-15N HMBC (Heteronuclear Multiple Bond Correlation).

  • Differentiation:

    • Imidazo[4,5-c]pyridine: The bridgehead carbons correlate to nitrogen atoms in a specific 1,3-pattern distinct from the [4,5-b] arrangement.

    • NOESY: Check for through-space coupling between the imidazole proton and the pyridine ring protons. In [4,5-c], the C2-H of imidazole will show NOE with the C4-H of pyridine (if substituted at N1).

Step 3: Potency Assignment (Mass Balance)

Calculate the potency (


) of your reference standard using the equation required for CRM certification:
graphic Purity}{100}
  • %H2O: Determine via Karl Fischer (Coulometric).

  • %VOC: Determine via TGA or Headspace GC.

  • %Inorganics: Residue on ignition (ROI).

Visualizations

Diagram 1: Impurity Genesis & Regioisomer Pathways

This diagram illustrates why reference standard specificity is crucial—the same starting materials yield different isomeric impurities.

G cluster_0 Starting Materials cluster_1 Cyclization Pathways cluster_2 Resulting Scaffolds SM 3,4-Diaminopyridine + Carboxylic Acid PathA Path A: Reaction at 3-NH2 SM->PathA Condensation PathB Path B: Reaction at 4-NH2 SM->PathB Condensation ProdC Imidazo[4,5-c]pyridine (Target Scaffold) PathA->ProdC ProdB Imidazo[4,5-b]pyridine (Regio-Impurity) PathB->ProdB NOxide N-Oxide Impurity ProdC->NOxide Oxidation (Metabolite/Degradant)

Figure 1: Divergent synthesis pathways showing the origin of the critical regio-impurity [4,5-b] which requires specific reference standards to detect.

Diagram 2: Reference Standard Selection Decision Tree

A logic flow for selecting the appropriate standard grade based on the analytical phase.

DecisionTree Start Select Reference Standard for Imidazo[4,5-c]pyridine Q1 What is the Analytical Purpose? Start->Q1 Branch1 Structure Confirmation / Qualitative ID Q1->Branch1 Branch2 Quantification (Assay/Purity) Q1->Branch2 Res1 Analytical Standard (>95% Area) Branch1->Res1 Q2 Is the method regulated? (GMP/GLP Release) Branch2->Q2 Branch2a No (R&D / Early Screening) Q2->Branch2a Branch2b Yes (Phase I-III / Commercial) Q2->Branch2b Res2 In-House Synthesized Std (Characterized by NMR/LC-MS) Branch2a->Res2 Q3 Is the impurity a GTI or Trace (<0.1%)? Branch2b->Q3 Branch3a Yes (LC-MS Required) Q3->Branch3a Branch3b No (HPLC-UV Sufficient) Q3->Branch3b Res3 Stable Isotope Labeled (SIL) Internal Standard Branch3a->Res3 Res4 Certified Reference Material (CRM) (ISO 17034) Branch3b->Res4

Figure 2: Decision matrix for selecting the appropriate reference standard grade based on regulatory requirements and analytical technique.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation, 2006. Link

  • ResolveMass Laboratories. Choosing Reference Standards for API or Impurity: A Guide to Compliance. ResolveMass, 2025.[2][3] Link

  • Inorganic Ventures. Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. 2024.[4][5] Link

  • National Institutes of Health (PMC). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC, 2020. Link

  • Beijing Solarbio Science & Technology. Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control. 2026.[6] Link

  • Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. 2017. Link

Sources

Safety Operating Guide

Operational Guide: 1-Methyl-1H-imidazo[4,5-c]pyridine Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Core Directive: 1-methyl-1H-imidazo[4,5-c]pyridine (CAS 5028-32-0) is a nitrogen-rich fused heterocyclic compound. Proper disposal requires strict adherence to hazardous waste protocols due to its potential acute toxicity and the generation of nitrogen oxides (NOx) during thermal destruction. Under no circumstances should this compound enter municipal water systems.

Physicochemical Profile & Waste Classification

The following data points dictate the disposal logic. Ensure your waste manifest reflects these properties.

PropertySpecificationOperational Implication
Chemical Name 1-Methyl-1H-imidazo[4,5-c]pyridinePrimary identifier for waste tags.
CAS Number 5028-32-0 Required for regulatory tracking (RCRA/EPA).
Molecular Formula C₇H₇N₃High Nitrogen content (approx. 31%).
Physical State Solid (typically)Requires solid waste stream segregation unless in solution.
Acidity/Basicity Weak Base (pKa ~5-6)Do not mix with strong acids (e.g., Nitric Acid) in waste drums to prevent exothermic excursions.
Hazard Class Irritant / Acute Tox.[1] (Oral)Treat as RCRA Hazardous Waste .
Waste Code (US) Not explicitly P/U listed; assign D001 (if ignitable) or general Toxic .Default to "Non-Halogenated Organic" if not listed.

Waste Segregation Strategy

Effective disposal begins at the bench. Segregation prevents cross-reactivity and ensures the receiving incineration facility can process the material safely.

The "Nitrogen Rule"

Because this compound contains three nitrogen atoms per molecule, it poses a risk of generating high levels of Nitrogen Oxides (NOx) during incineration.

  • Action: Segregate into Non-Halogenated Organic Waste .

  • Reasoning: Facilities use specific scrubbers for high-nitrogen waste streams. Mixing with halogenated waste (e.g., Chloroform) complicates the scrubbing process (creating potential for dioxin formation or requiring complex acid gas scrubbing).

Chemical Incompatibility Warning[1][2]
  • Strict Separation: Keep separate from Strong Oxidizers (Peroxides, Permanganates) and Strong Acids .[2]

  • Mechanism: The imidazole ring is electron-rich; reaction with strong oxidizers can be violent. Reaction with strong acids will generate heat (neutralization), potentially pressurizing waste containers.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Substance)

Applicable to: Expired reagent, contaminated solids, weighing boats.

  • Containment: Transfer solid material into a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "1-Methyl-1H-imidazo[4,5-c]pyridine, Solid."

    • Hazards: Check "Toxic" and "Irritant."

  • Secondary Containment: Place the jar into a clear, sealable secondary bag (e.g., Ziploc) to contain any dust.

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicable to: HPLC effluent, reaction solvents containing the product.

  • Solvent Identification: Determine the primary solvent (e.g., Methanol, DMSO, Ethyl Acetate).

  • Stream Selection:

    • If solvent is non-halogenated: Pour into Non-Halogenated Organic carboy.

    • If solvent is halogenated (DCM, Chloroform): Pour into Halogenated Organic carboy.

  • Concentration Note: If the concentration of imidazopyridine is >5%, note this on the waste tag as "High Nitrogen Content" to alert the disposal facility.

  • pH Check: Ensure the waste stream is not acidic (< pH 4) before addition to avoid buffering clashes in the drum.

Visualized Decision Matrix

The following diagram outlines the logical flow for determining the correct disposal path for 1-methyl-1H-imidazo[4,5-c]pyridine.

Disposal_Matrix Start Waste Generation: 1-Methyl-1H-imidazo[4,5-c]pyridine State_Check Determine Physical State Start->State_Check Solid Solid Waste (Powder/Residue) State_Check->Solid Is Solid Liquid Liquid Waste (Solution) State_Check->Liquid Is Liquid Solid_Action Pack in HDPE/Glass Jar Double Bag Solid->Solid_Action Solvent_Check Identify Primary Solvent Liquid->Solvent_Check Incineration Final Fate: High-Temp Incineration (w/ NOx Scrubbing) Solid_Action->Incineration Halo Halogenated Solvent (DCM, CHCl3) Solvent_Check->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, EtOAc) Solvent_Check->NonHalo Bin_Halo Segregate: Halogenated Waste (Tag: Toxic/Irritant) Halo->Bin_Halo Bin_NonHalo Segregate: Non-Halogenated Waste (Tag: Flammable/Toxic) NonHalo->Bin_NonHalo Bin_Halo->Incineration Bin_NonHalo->Incineration

Figure 1: Decision logic for segregating imidazopyridine waste streams based on physical state and solvent composition.

Spill Management Protocol

In the event of a benchtop spill, immediate action prevents exposure and contamination.

Required PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat. Use a respirator (N95 or half-mask) if dust is visible.

Spill_Response Alert 1. Alert & Evacuate (Immediate Area) PPE 2. Don PPE (Gloves, Goggles, Mask) Alert->PPE Contain 3. Containment (Cover with Absorbent) PPE->Contain Clean 4. Cleanup (Sweep/Scoop to Bag) Contain->Clean Decon 5. Decontaminate (Soap & Water Wash) Clean->Decon Dispose 6. Dispose (Label as Haz Waste) Decon->Dispose

Figure 2: Operational workflow for managing minor laboratory spills.

Detailed Cleanup Steps:

  • Isolate: Mark the area.[3]

  • Absorb: For solutions, use vermiculite or a universal absorbent pad. For solids, cover with wet paper towels to prevent dust generation before wiping.

  • Neutralize: No specific neutralization is required, but washing the surface with a mild detergent and water is essential after bulk removal.

  • Disposal: Place all contaminated absorbents, gloves, and towels into a hazardous waste bag. Label as "Debris contaminated with 1-methyl-1H-imidazo[4,5-c]pyridine."

References

  • PubChem. (2025).[4] Compound Summary: 1-methylimidazo[4,5-c]pyridine.[5][6] National Library of Medicine. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Hazard Assessment (SAR Analysis)

As a Senior Application Scientist, I must highlight that while specific toxicological data for 1-methyl-1H-imidazo[4,5-c]pyridine (CAS 7008-85-7) may be sparse in public databases, we must apply Structure-Activity Relationship (SAR) logic. This molecule fuses a pyridine ring with an imidazole ring.

  • The Pyridine Component: Known for hepatotoxicity, flammability, and unpleasant odor.[1] It is a skin/respiratory irritant.[2][3][4]

  • The Imidazole Component: 1-Methylimidazole (a structural fragment) is classified as Corrosive (Skin Corr.[2][5] 1B) and Toxic in contact with skin (H311) .[2]

Operational Directive: Until specific LD50/LC50 data confirms otherwise, you must handle this compound as a Potential Corrosive and Sensitizer . Do not treat it merely as a "nuisance dust."

GHS Hazard Classification (Conservative Proxy)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat 1B / 2H314: Causes severe skin burns and eye damage (Worst Case).
Acute Toxicity (Dermal) Cat 3H311: Toxic in contact with skin.[2][3]
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[2][3]
Sensitization Cat 1H317: May cause an allergic skin reaction.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for heterocyclic aromatic amines of this class due to their high skin permeability. The following system is self-validating: if you can smell the "fishy" amine odor, your PPE has failed.

Barrier Protection Strategy
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Laminate Film (Silver Shield/4H) Critical: Pyridine derivatives permeate nitrile rapidly (<10 mins). Laminate offers >480 min breakthrough time.
Hand Protection (Dexterity) 5 mil Nitrile (Outer Layer) Worn over laminate gloves to provide grip and prevent the laminate from snagging.
Ocular Chemical Splash Goggles Safety glasses are inadequate. Fine amine powders are hygroscopic and will cause immediate corneal damage upon contact with eye moisture.
Respiratory P100 / OV Cartridge If outside a fume hood (not recommended), use a half-face respirator with Organic Vapor (OV) and Particulate (P100) combo cartridges.
Body Tyvek® Lab Coat (Closed Front) Cotton coats absorb liquids and hold them against the skin. Tyvek repels particulates and incidental splashes.
Glove Permeation Data (Proxy: Pyridine/Methylimidazole)

Data estimated based on homologous structural permeation rates.

Glove MaterialThickness (mm)Estimated Breakthrough TimeRating
Nitrile (Disposable) 0.11< 6 Minutes 🔴 UNSAFE (Splash only)
Nitrile (Heavy Duty) 0.3815 - 30 Minutes🟡 CAUTION
Butyl Rubber 0.70> 240 Minutes🟢 SAFE
Laminate (PE/EVOH) 0.06> 480 Minutes🟢 OPTIMAL

Part 3: Operational Workflow & Visualization

The following diagram outlines the "Safe Handling Lifecycle." It emphasizes the "Static Reduction" step, as imidazopyridines are often dry, fluffy powders prone to static charge, leading to aerosolization.

SafeHandling cluster_0 Preparation Phase cluster_1 Handling Phase cluster_2 Disposal Phase RiskAssess Risk Assessment (Review SDS & SAR) PPE_Donning Don PPE (Laminate + Nitrile) RiskAssess->PPE_Donning Hood_Check Fume Hood Check (Flow > 100 fpm) PPE_Donning->Hood_Check Static_Control Static Reduction (Ionizer fan ON) Hood_Check->Static_Control Weighing Weighing (Closed Balance) Static_Control->Weighing Minimize Drafts Solubilization Solubilization (Add solvent SLOWLY) Weighing->Solubilization Exotherm_Check Check for Exotherm (Pyridine protonation) Solubilization->Exotherm_Check Decon Decontamination (10% Bleach Wipe) Exotherm_Check->Decon Process Complete Waste_Seg Waste Segregation (Basic Organic) Decon->Waste_Seg

Figure 1: Operational workflow for handling 1-methyl-1H-imidazo[4,5-c]pyridine, emphasizing static control and exotherm management.

Part 4: Detailed Experimental Protocols

Weighing and Transfer (The Critical Step)

Why: Dry imidazopyridine powders are often electrostatic. Standard weighing paper causes the powder to "jump," leading to hood contamination.

  • Engineering Control: Operate solely within a certified chemical fume hood.

  • Static Mitigation: Place an anti-static ionizer bar inside the hood, directed at the balance, 5 minutes prior to use.

  • Vessel Selection: Use a tared glass scintillation vial or round-bottom flask. Avoid plastic weighing boats (high static).

  • Transfer: Use a stainless steel spatula. Do not pour.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue, followed by a water wipe.

Reaction Setup (Solubilization)

Why: The N3 nitrogen in the imidazole ring and the pyridine nitrogen are basic. Adding this compound to acidic media (or even some halogenated solvents) can generate heat.

  • Solvent Choice: Dissolve in non-halogenated solvents (e.g., Ethyl Acetate, Methanol) if possible. If using DCM (Dichloromethane), be aware that DCM can react with strong pyridine nucleophiles over time to form quaternary salts.

  • Addition: Add the solid to the solvent, not solvent to solid, to prevent "puffing" of the powder.

Emergency Spill Response

If >500mg is spilled outside the hood:

  • Evacuate the immediate area (radius 10ft).

  • Don PPE: Full-face respirator (OV/P100) and double gloves.

  • Contain: Cover spill with a dry absorbent pad or vermiculite. Do not use paper towels (flammability risk).

  • Neutralize: Gently mist with a dilute (5%) acetic acid solution to protonate the base and reduce volatility (vapor suppression).

  • Clean: Scoop into a hazardous waste bag. Wash surface with soap and water.[3][4][6]

Part 5: Disposal and Waste Management

Regulatory Classification: This compound is likely an Organic Base . It must not be mixed with oxidizers (Nitric acid, Peroxides) or strong acids in the waste stream, as violent reactions will occur.

  • Solid Waste: Double-bag in polyethylene bags. Label as "Toxic Solid - Organic Base."

  • Liquid Waste: Segregate into "Basic Organic Waste" carboys.

  • Container Disposal: Triple rinse empty containers with Methanol before disposal. The rinseate must be treated as hazardous waste.

References

  • PubChem. (n.d.). 1H-Imidazo[4,5-c]pyridine Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • OSHA. (n.d.).[7] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1050). Retrieved February 15, 2026, from [Link]

Sources

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